Fmk-mea
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
1414811-15-6 |
|---|---|
Molecular Formula |
C21H26FN5O2 |
Molecular Weight |
399.5 g/mol |
IUPAC Name |
1-[4-amino-7-[3-(2-methoxyethylamino)propyl]-5-(4-methylphenyl)pyrrolo[2,3-d]pyrimidin-6-yl]-2-fluoroethanone |
InChI |
InChI=1S/C21H26FN5O2/c1-14-4-6-15(7-5-14)17-18-20(23)25-13-26-21(18)27(19(17)16(28)12-22)10-3-8-24-9-11-29-2/h4-7,13,24H,3,8-12H2,1-2H3,(H2,23,25,26) |
InChI Key |
UPTQGXMIZXGVSC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(N(C3=NC=NC(=C23)N)CCCNCCOC)C(=O)CF |
Origin of Product |
United States |
Foundational & Exploratory
Fmk-mea: A Deep Dive into its Mechanism of Action as a Potent RSK Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core mechanism of action of Fmk-mea, a potent and selective inhibitor of the p90 Ribosomal S6 Kinase (RSK) family. This compound, a water-soluble derivative of the irreversible RSK inhibitor Fmk, demonstrates significant potential in modulating cellular processes integral to cancer progression, particularly metastasis.[1][2] This document provides a comprehensive overview of its signaling pathway, quantitative efficacy, and the detailed experimental protocols used to elucidate its function.
Core Mechanism: Targeting the RSK2 Kinase
This compound's primary molecular target is the C-terminal kinase domain (CTKD) of RSK, with a particular potency against the RSK2 isoform.[1][2] Its mechanism of action is characterized by the covalent modification of this domain, leading to the irreversible inhibition of the kinase.[3] This targeted inhibition prevents the autophosphorylation of RSK2 at a critical serine residue, Ser-386, which is an essential step in its activation cascade.[1]
The Ras/ERK/RSK Signaling Axis and Downstream Effects
This compound intervenes in the well-established Ras/ERK/MAPK signaling pathway, where RSK acts as a crucial downstream effector. The activation of this pathway typically proceeds as follows:
-
Upstream signals activate the Ras/ERK cascade.
-
Activated ERK1/2 directly phosphorylates and activates RSK.
-
Activated RSK, in turn, phosphorylates a multitude of downstream substrates, thereby regulating a wide array of cellular functions including gene expression, protein synthesis, cell survival, proliferation, and motility.
A key signaling cascade affected by this compound is the RSK2-CREB (cAMP response element-binding protein) pathway . Activated RSK2 phosphorylates CREB, which then promotes the transcription of genes involved in cell invasion and metastasis. One such critical downstream target is Fascin-1 , an actin-bundling protein that plays a pivotal role in the formation of filopodia and invadopodia, cellular structures essential for cell migration and invasion.[1][2] By inhibiting RSK2, this compound effectively downregulates the expression of Fascin-1, thereby attenuating the invasive and metastatic potential of cancer cells.[1][2]
Quantitative Data Summary
The following tables summarize the available quantitative data for Fmk, the parent compound of this compound. This data provides a strong indication of the potency of this class of inhibitors.
| In Vitro Efficacy of Fmk (Parent Compound) | |
| Parameter | Value |
| IC50 (RSK1/2) | 15 nM |
| EC50 (Inhibition of RSK2 Ser386 Autophosphorylation in COS-7 cells) | 200 nM |
| EC50 (Inhibition of RSK2 Phosphorylation in HEK293 cells) | 150 nM |
| In Vivo Study Parameters for this compound | |
| Parameter | Value |
| Animal Model | Athymic nu/nu female mice (4-6 weeks old) |
| Cell Line | Highly metastatic M4e cells |
| Dosage | 80 mg/kg/day |
| Administration Route | Intraperitoneal injection |
| Treatment Duration | 16 days |
| Observed Effect | Significant attenuation of lymph node metastasis |
| Effect on Primary Tumor | No significant effect on tumor size or proliferation rate[1][2] |
Mandatory Visualizations
Signaling Pathway of this compound Action
References
Fmk-mea: A Potent and Selective RSK Inhibitor for Research Applications
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Fmk-mea is a potent, selective, and irreversible inhibitor of the p90 ribosomal S6 kinase (RSK) family of serine/threonine kinases. As a water-soluble derivative of the parent compound FMK, this compound offers improved utility for in vivo and in vitro research applications. RSK proteins are key downstream effectors of the Ras-mitogen-activated protein kinase (MAPK) signaling cascade and are implicated in a wide array of cellular processes, including cell growth, proliferation, survival, and motility.[1] Dysregulation of the RSK signaling pathway is associated with various pathologies, most notably cancer progression and metastasis, as well as cardiovascular and metabolic diseases. This guide provides a comprehensive overview of this compound, its mechanism of action, experimental protocols, and its application in various research fields.
Mechanism of Action
This compound functions as an irreversible inhibitor of the C-terminal kinase domain (CTKD) of RSK1 and RSK2.[2] The activation of RSK is a multi-step process initiated by the phosphorylation of its C-terminal domain by extracellular signal-regulated kinase (ERK). This leads to the autophosphorylation of the CTKD at Ser-386, which subsequently enables the phosphorylation and activation of the N-terminal kinase domain (NTKD) by PDK1. The NTKD is then responsible for phosphorylating downstream substrates.[3] this compound covalently modifies a cysteine residue within the ATP-binding pocket of the CTKD, thereby preventing autophosphorylation and subsequent activation of the NTKD.[2] This targeted inhibition effectively blocks the downstream signaling cascade mediated by RSK.
Signaling Pathway
The RSK signaling pathway is a critical component of the broader Ras/Raf/MEK/ERK cascade. This compound's point of intervention is pivotal in blocking the downstream effects of this pathway.
Applications in Research
Cancer Research
A significant body of research has focused on the role of this compound in cancer, particularly in the context of metastasis. The RSK2-CREB signaling axis has been shown to upregulate the actin-binding protein fascin-1, which is critically involved in cell migration and invasion.[4] this compound's inhibition of this pathway leads to a reduction in tumor metastasis.
Quantitative Data from Cancer Studies
| Cell Line/Model | Treatment | Outcome | Reference |
| M4e cell xenograft nude mice | 80 mg/kg/day this compound (i.p.) for 16 days | Significant attenuation of lymph node metastasis | [4] |
| A549, SKBR3, 212LN, M4e | This compound (in vitro) | Reduced RSK2 kinase activity and cell invasiveness | [4] |
| A673 Ewing sarcoma | 10 µM this compound (in vitro) | Reduced p90RSK activation in CD34+ cells | [5] |
Cardiovascular Disease Research
The RSK signaling pathway is also implicated in cardiovascular diseases such as atherosclerosis. Studies have shown that this compound treatment can inhibit the formation of atherosclerotic plaques.
Quantitative Data from Cardiovascular Studies
| Animal Model | Treatment | Outcome | Reference |
| ApoE-KO mice on a high-fat diet | This compound | Inhibition of atherosclerosis formation | [6] |
Diabetes Research
Research has indicated a role for RSK in the pathogenesis of diabetes and its complications. This compound has been shown to have therapeutic effects in diabetic mouse models.[7][8] For instance, it can protect pancreatic β-cells from high glucose-induced dysfunction and apoptosis.[8]
Quantitative Data from Diabetes Studies
| Cell Line/Model | Treatment | Outcome | Reference |
| INS-1 pancreatic β-cells | 10 or 20 µM FMK | Protected against high glucose-induced β-cell dysfunction and apoptosis | [8] |
| STZ-induced diabetic mice | This compound | Therapeutic effects observed | [7] |
Experimental Protocols
In Vivo Xenograft Model for Metastasis
This protocol is adapted from studies investigating the anti-metastatic effects of this compound in a mouse xenograft model.[4]
Materials:
-
Athymic nude mice (female, 4-6 weeks old)
-
Highly metastatic cancer cells (e.g., M4e)
-
This compound
-
Phosphate-buffered saline (PBS)
-
Vehicle for this compound (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)
Procedure:
-
Inject 0.5 x 10^6 cancer cells in 100 µL of PBS into the submandibular region of the mylohyoid muscle of each mouse.
-
Five days post-injection, divide the mice into two groups with similar average weights: a control group and a treatment group.
-
Administer 80 mg/kg of this compound daily to the treatment group via intraperitoneal injection for a total of 16 days.
-
Administer an equivalent volume of the vehicle (PBS) to the control group on the same schedule.
-
Monitor tumor growth throughout the experiment.
-
After 16 days of treatment, sacrifice the mice and perform analysis of primary tumors and metastatic lesions.
In Vitro Cell Treatment and Western Blot Analysis
This protocol outlines a general procedure for treating cells with this compound and subsequently analyzing protein phosphorylation via Western blotting.
Materials:
-
Cancer cell line of interest (e.g., A549)
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-RSK, anti-total RSK, loading control like anti-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells in appropriate culture plates and allow them to adhere and grow to the desired confluency.
-
Treat the cells with the desired concentrations of this compound (e.g., 5, 10, or 20 µM) or vehicle (DMSO) for the specified duration.
-
After treatment, wash the cells with cold PBS and lyse them using lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.
-
Prepare protein samples for SDS-PAGE by adding loading buffer and heating.
-
Separate the proteins by electrophoresis on an SDS-PAGE gel.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane for at least 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the relative levels of protein phosphorylation.
Conclusion
This compound is a valuable research tool for investigating the roles of the RSK signaling pathway in various physiological and pathological processes. Its potency, selectivity, and in vivo applicability make it a powerful agent for dissecting the mechanisms of cancer metastasis, cardiovascular disease, and diabetes. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize this compound in their studies. As our understanding of the intricacies of RSK signaling continues to grow, the use of specific inhibitors like this compound will be instrumental in developing novel therapeutic strategies for a range of diseases.
References
- 1. article.imrpress.com [article.imrpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 8. FMK, an Inhibitor of p90RSK, Inhibits High Glucose-Induced TXNIP Expression via Regulation of ChREBP in Pancreatic β Cells - PMC [pmc.ncbi.nlm.nih.gov]
Fmk-mea: A Technical Guide to its Target Protein and Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmk-mea is a potent, selective, and irreversible inhibitor of the p90 Ribosomal S6 Kinase (RSK) family of serine/threonine kinases. As a water-soluble derivative of the parent compound Fmk, this compound offers utility in a range of experimental settings, from in vitro kinase assays to in vivo animal models.[1][2] This technical guide provides an in-depth overview of this compound's target protein, its mechanism of action, the signaling pathways it modulates, and detailed experimental protocols for its characterization.
Target Protein: p90 Ribosomal S6 Kinase (RSK)
The primary molecular target of this compound is the 90 kDa Ribosomal S6 Kinase (RSK), a family of highly conserved serine/threonine kinases that act as downstream effectors of the Ras-MAPK signaling cascade.[3][4][5] In humans, the RSK family comprises four isoforms: RSK1, RSK2, RSK3, and RSK4. This compound specifically targets the C-terminal kinase domain (CTKD) of RSK1 and RSK2.[3][5]
RSK proteins are characterized by the presence of two distinct kinase domains, an N-terminal kinase domain (NTKD) and a C-terminal kinase domain (CTKD), connected by a linker region.[3] The activation of RSK is a multi-step process initiated by the phosphorylation of the CTKD by upstream kinases, primarily ERK1/2.[5][6] This leads to the autophosphorylation of the linker region by the CTKD, creating a docking site for PDK1, which in turn phosphorylates and activates the NTKD.[6] The fully activated NTKD is responsible for phosphorylating the majority of downstream RSK substrates.
Mechanism of Action
This compound is an irreversible inhibitor that covalently modifies a cysteine residue within the ATP-binding pocket of the RSK CTKD.[6] This covalent modification blocks the binding of ATP, thereby inhibiting the autophosphorylation of a critical serine residue (Ser386 in RSK2) in the hydrophobic motif of the linker region.[6] The phosphorylation of this site is an essential prerequisite for the subsequent PDK1-mediated activation of the NTKD.[6] By preventing this initial autophosphorylation step, this compound effectively blocks the entire downstream signaling cascade mediated by RSK.
Quantitative Data
The following tables summarize the key quantitative data for Fmk and this compound.
Table 1: In Vitro Potency of Fmk
| Target | Assay Type | IC50 | Reference(s) |
| RSK1/2 | Kinase Assay | 15 nM | [1][3] |
| Wild-type Fyn | Kinase Assay | 4 µM | [1] |
Table 2: Cellular Activity of Fmk
| Cell Line | Stimulation | Endpoint | EC50 | Reference(s) |
| COS-7 | EGF | RSK2 Ser386 autophosphorylation | 200 nM | [7] |
| HEK293 | PMA | RSK2 phosphorylation | 150 nM | [7] |
Table 3: In Vivo Dosing of this compound
| Animal Model | Dosing Regimen | Outcome | Reference(s) |
| Xenograft nude mice (M4e cells) | 80 mg/kg/day, intraperitoneal injection for 16 days | Significant attenuation of LN metastasis | [1][2] |
Off-Target Effects
While Fmk is a potent and selective inhibitor of RSK, some off-target activities have been reported, particularly at higher concentrations. These include the inhibition of Src family kinases (Src, Lck, Yes), Ephrin receptor A2 (EphA2), and S6K1.[3][7] It is noteworthy that in a study on pancreatic β-cells, the inhibitory effect of Fmk on Thioredoxin-interacting protein (TXNIP) expression was found to be independent of p90RSK, suggesting a potential alternative mechanism of action in this specific cellular context.[3]
Signaling Pathways
This compound primarily impacts the Ras/ERK/RSK signaling pathway. A simplified representation of this pathway is depicted below.
Caption: The Ras/ERK/RSK signaling cascade and the inhibitory action of this compound.
One of the key downstream pathways affected by RSK is the regulation of gene transcription through the phosphorylation of transcription factors such as CREB (cAMP response element-binding protein). The RSK2-CREB signaling axis has been implicated in promoting tumor metastasis through the upregulation of fascin-1, an actin-bundling protein.[1][2]
Caption: The RSK2-CREB-Fascin-1 pathway in tumor metastasis.
Experimental Protocols
In Vitro RSK Kinase Assay
This protocol is adapted from methodologies described for assessing RSK kinase activity.
1. Reagents and Buffers:
-
Kinase Buffer: 20 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM DTT, 0.01% Triton X-100.
-
ATP Solution: 10 mM ATP in sterile water.
-
Recombinant Proteins: Active ERK, purified recombinant RSK2.
-
Substrate: S6 peptide.
-
This compound: Stock solution in DMSO.
-
Stopping Solution: 4X Laemmli sample buffer.
2. Procedure:
-
Prepare a reaction mixture containing kinase buffer, recombinant RSK2, and the S6 peptide substrate.
-
Add this compound at various concentrations to the reaction mixture and incubate for 15-30 minutes at room temperature to allow for covalent modification of RSK2.
-
Initiate the kinase reaction by adding ATP to a final concentration of 100-200 µM.
-
Incubate the reaction at 30°C for 30-60 minutes.
-
Terminate the reaction by adding an equal volume of 4X Laemmli sample buffer.
-
Analyze the samples by SDS-PAGE and autoradiography (if using ³²P-ATP) or by phosphospecific antibody immunoblotting to detect phosphorylated S6 peptide.
Immunoblotting for RSK Phosphorylation
This protocol outlines the steps for detecting the phosphorylation status of RSK in cell lysates.
1. Reagents and Buffers:
-
Cell Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Primary Antibodies: Rabbit anti-phospho-RSK (Ser380 for RSK1, Ser386 for RSK2), Mouse anti-total RSK.
-
Secondary Antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG.
-
PVDF membrane.
-
Chemiluminescent substrate.
2. Procedure:
-
Culture cells to the desired confluency and treat with this compound for the specified time.
-
Stimulate the cells with an appropriate agonist (e.g., EGF, PMA) to activate the MAPK pathway.
-
Wash the cells with ice-cold PBS and lyse them in ice-cold lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration.
-
Denature the protein samples by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-RSK overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total RSK to confirm equal loading.
In Vivo Xenograft Mouse Model
This protocol is based on studies evaluating the anti-metastatic effects of this compound.[1][2]
1. Cell Preparation and Implantation:
-
Harvest highly metastatic cancer cells (e.g., M4e cells) and resuspend them in sterile PBS.
-
Anesthetize athymic nude mice and inject the cell suspension (e.g., 0.5 x 10⁶ cells in 100 µL PBS) into the appropriate site for tumor formation (e.g., submandibularly).
2. Treatment Regimen:
-
Allow the tumors to establish for a set period (e.g., 5 days).
-
Randomize the mice into treatment and control groups.
-
Administer this compound (e.g., 80 mg/kg) daily via intraperitoneal injection to the treatment group.
-
Administer an equivalent volume of vehicle (e.g., PBS) to the control group.
3. Monitoring and Endpoint Analysis:
-
Monitor the tumor growth and the health of the mice regularly.
-
After a predetermined treatment period (e.g., 16 days), euthanize the mice.
-
Excise the primary tumors and any metastatic lesions (e.g., lymph nodes) for further analysis, such as immunohistochemistry or immunoblotting, to assess the phosphorylation status of RSK and its downstream targets.
Caption: Experimental workflow for in vivo evaluation of this compound.
Conclusion
This compound is a valuable research tool for elucidating the roles of RSK1 and RSK2 in various cellular processes and disease models. Its high potency, selectivity, and irreversible mechanism of action make it a powerful probe for dissecting the intricacies of the Ras/ERK/RSK signaling pathway. The information and protocols provided in this guide are intended to facilitate further research into the therapeutic potential of targeting RSK in diseases such as cancer and inflammatory disorders. As with any pharmacological inhibitor, careful consideration of potential off-target effects is crucial for the accurate interpretation of experimental results.
References
- 1. FMK | RSK inhibitor | Probechem Biochemicals [probechem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. RSK Isoforms in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bacterial Expression, Purification and In Vitro Phosphorylation of Full-Length Ribosomal S6 Kinase 2 (RSK2) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. RSK1 vs. RSK2 Inhibitory Activity of the Marine β-Carboline Alkaloid Manzamine A: A Biochemical, Cervical Cancer Protein Expression, and Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of RSK substrates using an analog-sensitive kinase approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
The Role of Fmk-mea in Apoptosis and Cell Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Fmk-mea, a potent and selective inhibitor of p90 Ribosomal S6 Kinase (RSK), focusing on its role in apoptosis and cell signaling. This compound, a water-soluble derivative of fluoromethylketone (FMK), is a valuable tool for investigating the intricate cellular processes regulated by the RSK family of kinases, particularly RSK2. Its primary mechanism of action involves the inhibition of RSK2, a key downstream effector of the Ras-MAPK signaling pathway, which is frequently dysregulated in various cancers. This guide details the signaling pathways influenced by this compound, presents quantitative data on its effects, and provides comprehensive experimental protocols for its use in research and drug development.
Core Mechanism of Action: Inhibition of the RSK2 Signaling Pathway
This compound exerts its biological effects by targeting and inhibiting RSK2, a serine/threonine kinase that plays a pivotal role in cell proliferation, survival, and metastasis. The inhibition of RSK2 by this compound disrupts the phosphorylation of numerous downstream substrates, thereby modulating critical cellular functions and promoting anti-tumor activity.
The MAPK/ERK/RSK2 Signaling Cascade
RSK2 is a primary downstream target of the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway. Upon activation by various extracellular stimuli such as growth factors, the Ras-Raf-MEK-ERK cascade is initiated, leading to the phosphorylation and activation of RSK2. Activated RSK2 then phosphorylates a wide array of cytoplasmic and nuclear proteins, influencing gene expression, cell cycle progression, and cell survival.
This compound's Impact on Apoptosis and Cell Survival
While this compound is not a direct inducer of apoptosis in all cell types, its inhibition of RSK2 can sensitize cancer cells to apoptotic stimuli and inhibit pro-survival signaling pathways. RSK2 promotes cell survival by phosphorylating and regulating several key proteins involved in the apoptotic machinery.
Regulation of Pro-Apoptotic Proteins
RSK2 has been shown to phosphorylate and inactivate several pro-apoptotic proteins, thereby preventing cell death. By inhibiting RSK2, this compound can indirectly lead to the activation of these pro-apoptotic factors.
-
Apoptosis Signal-Regulating Kinase 1 (ASK1): RSK2 can phosphorylate and inhibit ASK1, a key upstream kinase in the stress-activated p38 and JNK signaling pathways that promote apoptosis. Inhibition of RSK2 by this compound can lead to the de-repression of ASK1, promoting a pro-apoptotic cellular state.
-
Bad (Bcl-2-associated death promoter): RSK2 can phosphorylate Bad, a pro-apoptotic member of the Bcl-2 family. Phosphorylation of Bad sequesters it from its anti-apoptotic binding partners, Bcl-2 and Bcl-xL, thus promoting cell survival. This compound treatment can prevent this phosphorylation, allowing Bad to promote apoptosis.
-
Death-Associated Protein Kinase (DAPK): RSK2 can phosphorylate and inactivate DAPK, a pro-apoptotic kinase. By inhibiting RSK2, this compound can restore DAPK activity and promote apoptosis.
Modulation of Gene Expression through CREB
RSK2 is a known kinase for the transcription factor cAMP response element-binding protein (CREB). Phosphorylation of CREB at Serine 133 by RSK2 leads to the transcription of genes involved in cell survival and proliferation. This compound can inhibit this process, thereby downregulating the expression of pro-survival genes.
Quantitative Data on the Effects of this compound
The following tables summarize the available quantitative data on the biological effects of this compound.
Table 1: In Vivo Efficacy of this compound in a Xenograft Model
| Parameter | Value | Cell Line | Animal Model | Reference |
| Dosage | 80 mg/kg/day | M4e (highly metastatic) | Nude mice | [1] |
| Administration Route | Intraperitoneal injection | M4e | Nude mice | [1] |
| Treatment Duration | 16 days | M4e | Nude mice | [1] |
| Effect on Primary Tumor Size | No significant effect | M4e | Nude mice | [1] |
| Effect on Primary Tumor Proliferation | No significant effect | M4e | Nude mice | [1] |
| Effect on Lymph Node Metastasis | Significant attenuation | M4e | Nude mice | [1] |
Table 2: In Vitro Effects of this compound on Cancer Cell Lines
| Cell Lines Tested | Effect | Reference |
| 212LN, M4e, A549, SKBR3 | Inhibition of RSK2 kinase activity | [2] |
| A549 | Attenuation of invasive ability | [2] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments to study the effects of this compound.
In Vitro RSK2 Kinase Assay (Luminescence-Based)
This protocol is adapted for a 384-well plate format using a luminescent ADP-Glo™ Kinase Assay.
Materials:
-
Recombinant active RSK2 enzyme
-
RSK substrate peptide (e.g., RSKtide)
-
This compound
-
Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
-
384-well white assay plates
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer.
-
In a 384-well plate, add 2 µL of this compound dilutions or vehicle control (DMSO).
-
Add 2 µL of a solution containing the RSK2 enzyme and substrate peptide in kinase buffer.
-
Initiate the kinase reaction by adding 2 µL of ATP solution in kinase buffer.
-
Incubate the plate at room temperature for 60 minutes.
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value.
Western Blot Analysis of Phosphorylated Proteins
This protocol details the detection of phosphorylated RSK2 substrates in cell lysates.
Materials:
-
Cells treated with this compound or vehicle
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein assay reagent (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (specific for the phosphorylated and total forms of the target protein)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated cells on ice and collect the supernatant after centrifugation.
-
Determine the protein concentration of the lysates.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the phosphorylated protein overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Strip the membrane and re-probe with an antibody against the total protein as a loading control.
Annexin V Apoptosis Assay by Flow Cytometry
This protocol outlines the steps to quantify apoptosis in cells treated with this compound.
Materials:
-
Cells treated with this compound or vehicle
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Harvest the cells (including any floating cells) and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis/necrosis (Annexin V-positive, PI-positive), and viable (Annexin V-negative, PI-negative).
Cell Invasion Assay (Transwell)
This protocol describes how to assess the effect of this compound on cancer cell invasion.
Materials:
-
Transwell inserts with 8.0 µm pore size membranes
-
Matrigel Basement Membrane Matrix
-
Serum-free cell culture medium
-
Cell culture medium with a chemoattractant (e.g., 10% FBS)
-
This compound
-
Cotton swabs
-
Staining solution (e.g., Crystal Violet)
-
Microscope
Procedure:
-
Coat the top of the transwell inserts with a thin layer of Matrigel and allow it to solidify.
-
Harvest and resuspend the cells in serum-free medium containing this compound or vehicle.
-
Add the cell suspension to the upper chamber of the transwell inserts.
-
Add medium containing the chemoattractant to the lower chamber.
-
Incubate for 24-48 hours.
-
Remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix and stain the invading cells on the lower surface of the membrane.
-
Count the number of invaded cells in several fields of view under a microscope.
In Vivo Xenograft Model for Metastasis
This protocol provides a framework for evaluating the anti-metastatic potential of this compound in a murine model.[1]
Materials:
-
Athymic nude mice (4-6 weeks old)
-
Metastatic cancer cell line (e.g., M4e)
-
This compound
-
Vehicle control (e.g., PBS)
-
Standard animal housing and handling equipment
Procedure:
-
Inject 0.5 x 10⁶ cells in 100 µL of PBS into the submandibular region of the mice.
-
On day 5 post-injection, randomize the mice into treatment and control groups.
-
Administer this compound (80 mg/kg) or vehicle daily via intraperitoneal injection for 16 days.
-
Monitor tumor growth and the general health of the mice.
-
At the end of the treatment period, sacrifice the mice and harvest the primary tumors and lymph nodes.
-
Analyze the tissues for the presence and extent of metastasis.
Conclusion
This compound is a powerful research tool for dissecting the roles of RSK2 in cell signaling and apoptosis. Its ability to selectively inhibit RSK2 provides a means to investigate the downstream consequences of this inhibition on cancer cell survival, invasion, and metastasis. The experimental protocols detailed in this guide offer a starting point for researchers and drug development professionals to explore the therapeutic potential of targeting the RSK2 pathway. Further investigation into the precise molecular interactions and the full spectrum of downstream effects of this compound will undoubtedly yield valuable insights into cancer biology and may pave the way for novel therapeutic strategies.
References
Fmk-mea: A Technical Guide for the Investigation of RSK2 Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of Fluoromethylketone-methoxyethylamine (Fmk-mea) as a potent and selective tool for the study of Ribosomal S6 Kinase 2 (RSK2) activity. RSK2, a key downstream effector of the Ras/Raf/MEK/ERK signaling pathway, is implicated in a multitude of cellular processes, including cell proliferation, survival, and motility, and is a significant target in cancer research.[1][2][3] This document details the mechanism of action of this compound, summarizes key quantitative data, provides comprehensive experimental protocols for its use, and illustrates relevant signaling pathways and workflows through detailed diagrams.
Introduction to RSK2 and the Role of this compound
The p90 Ribosomal S6 Kinases (RSKs) are a family of serine/threonine kinases that play a crucial role in signal transduction.[3] RSK2 is a well-characterized member of this family that is activated by extracellular signal-regulated kinases (ERK1/2) and phosphoinositide-dependent kinase 1 (PDK1) in response to various growth factors and hormones.[3] Upon activation, RSK2 translocates to the nucleus and cytoplasm to phosphorylate a wide array of substrates, thereby regulating gene expression, cell cycle progression, and apoptosis. Dysregulation of RSK2 activity has been linked to the development and progression of various cancers, making it a compelling target for therapeutic intervention.[1][4]
This compound is a water-soluble derivative of Fmk, an irreversible inhibitor of the C-terminal kinase domain (CTD) of RSK1 and RSK2.[5][6][7] This covalent modification of a cysteine residue within the ATP-binding pocket of the CTD prevents the autophosphorylation required for the activation of the N-terminal kinase domain (NTKD), which is responsible for phosphorylating downstream substrates.[6][8] The high selectivity and potency of this compound make it an invaluable chemical probe for elucidating the specific functions of RSK2 in cellular and organismal contexts.
Quantitative Data: Inhibitory Activity of Fmk and its Derivatives
The following tables summarize the inhibitory concentrations of Fmk and its derivatives against RSK2 and their effects in various experimental models.
| Compound | Target | IC50 | Notes |
| Fmk | Wild-type RSK2 | 15 nM | Irreversible inhibitor of the C-terminal kinase domain.[9] |
| Fmk | EGF-induced RSK2 phosphorylation in COS-7 cells | 200 nM | Demonstrates cellular potency.[9] |
| NSYSU-115 | RSK2 | 45.5 nM | A novel, potent RSK2 inhibitor.[4] |
| BI-D1870 | RSK2 (NTKD) | 10-30 nM | ATP-competitive inhibitor of the N-terminal kinase domain.[4] |
| SL0101 | RSK2 (NTKD) | 89 nM | Kaempferol glycoside that binds to the N-terminal kinase domain.[4] |
| Compound | Cell Line / Model | Concentration / Dosage | Observed Effect |
| This compound | Highly invasive human cancer cell lines (212LN, M4e, A549, SKBR3) | Not specified | Inhibition of RSK2 kinase activity.[5][7] |
| This compound | A549 cells | Not specified | Attenuation of RSK2 activity, assessed by Ser-386 phosphorylation, and reduced invasive ability.[5][7] |
| This compound | M4e cell xenograft nude mice | 80 mg/kg/day (i.p. for 16 days) | Significant attenuation of lymph node metastasis with no effect on primary tumor size.[5][7] |
| Fmk | Ba/F3 cells expressing FGFR3 TDII | Dose-responsive | Inhibition of IL-3-independent growth.[10] |
| Fmk | KMS11 and OPM1 human myeloma cells | Dose-dependent | Induction of apoptosis.[10] |
| Fmk | 212LN, SKBR3, and A549 cells | Not specified | Sensitization of cells to anoikis (detachment-induced apoptosis).[11] |
Experimental Protocols
This section provides detailed methodologies for key experiments utilizing this compound to study RSK2 activity.
In Vitro Kinase Assay for RSK2 Inhibition
This protocol is adapted from methodologies described for determining the kinase activity of RSK2.[6]
Objective: To determine the direct inhibitory effect of this compound on RSK2 kinase activity.
Materials:
-
Recombinant active RSK2 protein
-
This compound
-
Kinase buffer (e.g., 20 mM HEPES pH 8.0, 10 mM MgCl2, 2 mM TCEP)
-
ATP (including [γ-32P]ATP)
-
Peptide substrate for RSK2 (e.g., CTD-tide)
-
Phosphocellulose paper discs
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing recombinant RSK2 in kinase buffer.
-
Add varying concentrations of this compound or DMSO (vehicle control) to the reaction mixture and incubate for 1 hour at 30°C to allow for covalent modification.
-
Initiate the kinase reaction by adding the peptide substrate and [γ-32P]ATP.
-
Incubate the reaction for 20 minutes at room temperature.
-
Spot a portion of the reaction mixture onto phosphocellulose paper discs to capture the phosphorylated substrate.
-
Wash the discs extensively to remove unincorporated [γ-32P]ATP.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition at each this compound concentration relative to the DMSO control.
Western Blot Analysis of RSK2 Activity in Cultured Cells
This protocol outlines the steps to assess the effect of this compound on RSK2 activation in a cellular context by monitoring the phosphorylation of RSK2 at Serine 386.[5][10]
Objective: To determine if this compound inhibits the activation of endogenous RSK2 in response to a stimulus.
Materials:
-
Cell line of interest (e.g., A549, HEK293)
-
Cell culture medium and supplements
-
Stimulant (e.g., Epidermal Growth Factor (EGF), Phorbol 12-myristate 13-acetate (PMA))
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
Primary antibodies: anti-phospho-RSK2 (Ser386), anti-total RSK2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Plate cells and grow to 70-80% confluency.
-
Serum-starve the cells for 2-4 hours to reduce basal kinase activity.
-
Pre-treat the cells with desired concentrations of this compound or DMSO for 1 hour.
-
Stimulate the cells with a known RSK2 activator (e.g., 100 ng/mL EGF or 0.1 µg/mL PMA) for 30 minutes.
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary antibody against phospho-RSK2 (Ser386) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total RSK2 to confirm equal loading.
In Vivo Xenograft Studies
This protocol is based on in vivo experiments using this compound to assess its anti-metastatic potential.[5][7]
Objective: To evaluate the effect of this compound on tumor growth and metastasis in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
Metastatic cancer cell line (e.g., M4e)
-
This compound
-
Vehicle control (e.g., PBS)
-
Calipers for tumor measurement
Procedure:
-
Inject the metastatic cancer cells subcutaneously or orthotopically into the mice.
-
Allow the primary tumors to establish and reach a palpable size.
-
Randomize the mice into treatment and control groups.
-
Prepare the this compound formulation for in vivo use. A common formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[5]
-
Administer this compound (e.g., 80 mg/kg/day) or vehicle control via intraperitoneal injection daily.
-
Monitor tumor growth by measuring the tumor dimensions with calipers at regular intervals.
-
At the end of the study period (e.g., 16 days), sacrifice the mice.
-
Excise the primary tumors and weigh them.
-
Harvest relevant organs (e.g., lymph nodes, lungs) to assess for metastatic lesions.
-
Process tissues for histological analysis to confirm and quantify metastasis.
Visualizing RSK2 Signaling and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key concepts related to the study of RSK2 with this compound.
Caption: RSK2 activation pathway and the inhibitory action of this compound.
Caption: Experimental workflow for Western blot analysis of RSK2 phosphorylation.
References
- 1. researchgate.net [researchgate.net]
- 2. Molecular Targeting of ERKs/RSK2 Signaling Axis in Cancer Prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ribosomal S6 Kinase 2 Is a Key Regulator in Tumor Promoter–Induced Cell Transformation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of a novel RSK2 inhibitor for the treatment of metastatic pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound | inhibitor/agonist | CAS 1414811-15-6 | Buy this compound from Supplier InvivoChem [invivochem.com]
- 8. A clickable inhibitor reveals context-dependent autoactivation of p90 RSK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. FMK | RSK inhibitor | Probechem Biochemicals [probechem.com]
- 10. FGFR3 Activates RSK2 to Mediate Hematopoietic Transformation through Tyrosine Phosphorylation of RSK2 and Activation of the MEK/ERK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. p90 RSK2 Mediates Antianoikis Signals by both Transcription-Dependent and -Independent Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Foundational Research on Fmk-mea and Kinase Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the foundational research surrounding Fmk-mea, a potent and selective inhibitor of the p90 ribosomal S6 kinase (RSK) family. This document details the mechanism of action, key quantitative data, experimental protocols, and relevant signaling pathways, serving as a comprehensive resource for researchers in kinase inhibition and drug development.
Core Concepts: this compound as a Selective RSK Inhibitor
This compound is a water-soluble derivative of Fmk, an irreversible inhibitor that covalently targets the C-terminal kinase domain (CTD) of RSK1 and RSK2.[1][2] This targeted inhibition prevents the autophosphorylation of RSK at Serine 386, a critical step for the subsequent activation of the N-terminal kinase domain (NTD) which is responsible for phosphorylating downstream substrates.[3] The specificity of Fmk is attributed to its ability to exploit a cysteine residue and a threonine gatekeeper within the ATP-binding pocket of the RSK CTD.[3]
Quantitative Data: Potency and Cellular Efficacy
The inhibitory activity of Fmk and its derivatives has been quantified through various in vitro and cellular assays. The following tables summarize the key inhibition metrics.
Table 1: In Vitro Inhibitory Potency of Fmk
| Target | IC50 | Notes |
| RSK1/2 (wt) | 15 nM | Irreversible inhibitor of the C-terminal kinase domain (CTD).[4] |
| Fyn (wt) | 4 µM | Weakly inhibits wild-type Fyn.[4] |
| Fyn (V285C) | 100 nM | Potently inhibits a Fyn mutant where Valine 285 is replaced with Cysteine.[4] |
Table 2: Cellular Efficacy of Fmk and Derivatives
| Compound | Cell Line | EC50 | Assay |
| Fmk | COS-7 | 200 nM | Inhibition of EGF-stimulated RSK2 Ser386 autophosphorylation.[5] |
| fmk-BODIPY | HEK293 | ~10 µM | Inhibition of PMA-stimulated RSK Ser386 phosphorylation.[3] |
| Fmk | HEK293 | 150 nM | Inhibition of PMA-stimulated RSK2 phosphorylation.[5] |
Signaling Pathways
This compound, by inhibiting RSK, modulates the downstream effects of the Ras-Raf-MEK-ERK signaling cascade. RSK is a key effector of this pathway, and its inhibition impacts numerous cellular processes.
Caption: The Ras/ERK/RSK signaling pathway and the point of inhibition by this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the activity of this compound.
In Vitro RSK2 Kinase Assay for IC50 Determination
This protocol describes a radiometric assay to determine the in vitro potency of this compound against RSK2.
Materials:
-
Recombinant active RSK2
-
This compound
-
Kinase Buffer (e.g., 20 mM HEPES pH 8.0, 10 mM MgCl2, 2 mM TCEP)
-
Peptide Substrate (e.g., CTD-tide)
-
[γ-³²P] ATP
-
ATP
-
Phosphocellulose paper discs
-
Phosphoric acid wash solution
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a reaction tube, combine recombinant RSK2 (e.g., 500 nM) and the desired concentration of this compound in kinase buffer. Incubate for 1 hour at room temperature to allow for covalent modification.
-
Initiate the kinase reaction by adding a mixture of [γ-³²P] ATP (e.g., 5 µCi) and unlabeled ATP (to a final concentration of 100 µM) along with the peptide substrate (e.g., 100 µM).
-
Allow the reaction to proceed for 20 minutes at room temperature.
-
Spot a portion of the reaction mixture onto a phosphocellulose paper disc to stop the reaction.
-
Wash the discs multiple times with phosphoric acid to remove unincorporated [γ-³²P] ATP.
-
Measure the radioactivity on the discs using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each this compound concentration relative to a DMSO control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Caption: Workflow for an in vitro radiometric kinase assay.
Western Blot Analysis of RSK and Downstream Substrate Phosphorylation
This protocol details the steps to assess the effect of this compound on the phosphorylation of RSK and its substrates in a cellular context.
Materials:
-
Cell culture reagents
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-phospho-RSK (Ser386), anti-total RSK, anti-phospho-CREB (Ser133), anti-total CREB, anti-phospho-rpS6 (Ser235/236), anti-total rpS6)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Plate cells and grow to the desired confluency. Treat cells with various concentrations of this compound or DMSO (vehicle control) for the desired time. A positive control, such as a growth factor (e.g., EGF) or phorbol ester (e.g., PMA), can be used to stimulate the pathway.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Normalize protein amounts for each sample, mix with Laemmli buffer, and denature by heating. Separate the proteins by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane several times with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Wash the membrane again several times with TBST.
-
Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Caption: General workflow for Western blot analysis.
References
- 1. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 2. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Western Blotting Protocols | Life Science Research | Merck [merckmillipore.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Identifying requirements for RSK2 specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Preliminary Studies Involving Fmk-mea Treatment
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of preliminary research involving Fmk-mea, a potent and selective inhibitor of the p90 Ribosomal S6 Kinase (RSK) family. This compound, a water-soluble derivative of the irreversible RSK inhibitor Fmk, has demonstrated significant potential in preclinical studies across oncology and metabolic diseases.[1][2][3] This guide details its mechanism of action, summarizes key quantitative data from foundational studies, outlines experimental protocols, and visualizes the associated signaling pathways.
Core Mechanism of Action
This compound functions as an irreversible inhibitor of RSK, specifically targeting the C-terminal kinase domain.[4] Its parent compound, Fmk, covalently modifies this domain, preventing the autophosphorylation of RSK (e.g., at Ser-386 on RSK2) that is essential for the activation of its N-terminal kinase domain.[1][2][3] This, in turn, blocks RSK from phosphorylating its various downstream substrates, thereby inhibiting its biological functions.[3][5] The primary target of interest in many studies is RSK2, a key mediator in the MAPK/ERK signaling cascade.[1][4][5]
Signaling Pathways Modulated by this compound
This compound intervenes in critical cellular signaling cascades, most notably the Ras/ERK/RSK pathway, which is frequently dysregulated in cancer and other diseases.
Caption: this compound inhibits RSK activation downstream of the MAPK/ERK cascade.
In cancer metastasis, one well-documented pathway involves the RSK2-mediated activation of the transcription factor CREB (cAMP response element-binding protein). This leads to the upregulation of fascin-1, an actin-binding protein that promotes cell invasion and migration.[1][2]
Caption: this compound blocks the RSK2-CREB pathway to inhibit metastasis.
In the context of metabolic disease, studies in pancreatic β-cells show that high glucose levels can induce the expression of Thioredoxin-interacting protein (TXNIP), leading to cellular stress and dysfunction. This process is mediated by the transcription factor ChREBP. Fmk has been shown to inhibit this pathway, suggesting a protective role for β-cells.[3]
Caption: Fmk prevents high glucose-induced β-cell stress by inhibiting ChREBP.
Quantitative Data Summary
The following tables summarize the quantitative parameters and outcomes from key preliminary studies involving this compound and its parent compound, Fmk.
Table 1: In Vivo Studies with this compound
| Animal Model | Cancer Cell Line | Dosage & Administration | Treatment Duration | Key Outcome | Reference |
| Athymic nu/nu mice | M4e (highly metastatic) | 80 mg/kg/day, intraperitoneal injection | 16 days | Significant attenuation of lymph node metastasis | [1][2] |
| Athymic nu/nu mice | M4e | 80 mg/kg/day, intraperitoneal injection | 16 days | No significant effect on primary tumor size or proliferation rate | [1][2] |
| ApoE-KO mice | N/A (Atherosclerosis model) | Not specified | 28 days | Inhibition of atherosclerosis formation | [6] |
Table 2: In Vitro Studies with this compound/Fmk
| Cell Line(s) | Compound | Concentration(s) | Treatment Time | Key Effect(s) | Reference |
| A549, 212LN, M4e, SKBR3 | This compound | Not specified | Not specified | Inhibition of RSK2 kinase activity and invasive ability (A549) | [1][2] |
| Neutrophils | This compound | 10 μM | 4 hours | Used for probing the p90RSK signaling pathway | [5] |
| INS-1 (pancreatic β-cells) | Fmk | 10 μM, 20 μM | 1 hr pre-treatment, then 24-48 hrs with high glucose | Protected against high glucose-induced dysfunction, apoptosis, and oxidative stress | [3][7] |
| INS-1 (pancreatic β-cells) | Fmk | 5 μM, 10 μM, 20 μM | 1 hr pre-treatment, then 24 hrs with high glucose | Suppressed high glucose-induced TXNIP protein and mRNA expression | [3] |
| ARVMs | Fmk | 3 μM | Pre-treatment | Attenuated the increase in Ser386 phosphorylation | [4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these preliminary findings.
Protocol 1: In Vivo Mouse Xenograft Model for Metastasis
This protocol is adapted from studies assessing the anti-metastatic potential of this compound.[1]
-
Animal Model: Athymic nu/nu female mice, 4-6 weeks old, are used.[1]
-
Cell Preparation and Injection: Highly metastatic cancer cells (e.g., M4e) are harvested and suspended in PBS. Each mouse is injected with 0.5 x 10⁶ cells in a 100 µL volume.[1]
-
Group Allocation: On day 5 post-injection, mice are randomly divided into a treatment group and a control group with similar average weights.[1]
-
Drug Administration:
-
Monitoring and Endpoint: Treatment continues for a total of 16 days. Tumor growth is recorded throughout the study. Mice are sacrificed after 16 days of drug treatment for analysis of primary tumors and metastatic lesions (e.g., lymph nodes).[1]
Caption: Experimental workflow for the this compound mouse xenograft study.
Protocol 2: In Vitro High Glucose-Induced β-Cell Stress Model
This methodology is based on studies investigating the protective effects of Fmk in pancreatic β-cells.[3][7]
-
Cell Culture: INS-1 pancreatic β-cells are cultured under standard conditions.
-
Pre-treatment: Cells are pre-treated with Fmk (e.g., at 10 or 20 µM) or a vehicle control for 1 hour.[3][7]
-
Induction of Stress: The medium is replaced with a high-glucose medium (HG, 25 mM) to induce glucotoxicity. A normal glucose control is run in parallel.[3][7]
-
Incubation: Cells are incubated in the HG medium for a specified period, typically 24 hours for mRNA analysis or 48 hours for protein analysis and apoptosis assays.[3][7]
-
Analysis:
Protocol 3: this compound Formulation for In Vivo Use
This compound is a water-soluble derivative, but specific formulations are often required to achieve desired concentrations for injection.[1][2]
-
Protocol A (PEG300/Tween-80 based):
-
Dissolve this compound in DMSO to create a stock solution.
-
For a 1 mL working solution, add 100 µL of DMSO stock to 400 µL of PEG300 and mix.
-
Add 50 µL of Tween-80 and mix.
-
Add 450 µL of saline to reach the final volume of 1 mL. This protocol yields a clear solution of ≥ 2.5 mg/mL.[1]
-
-
Protocol B (SBE-β-CD based):
-
Add solvents sequentially: 10% DMSO, followed by 90% (20% SBE-β-CD in Saline).
-
This method also yields a clear solution of ≥ 2.5 mg/mL.[1]
-
Note: If precipitation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.[1]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | inhibitor/agonist | CAS 1414811-15-6 | Buy this compound from Supplier InvivoChem [invivochem.com]
- 3. FMK, an Inhibitor of p90RSK, Inhibits High Glucose-Induced TXNIP Expression via Regulation of ChREBP in Pancreatic β Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
The Biological Effects of Fmk-mea: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmk-mea (Fluoromethylketone-methoxyethylamine) is a potent and specific inhibitor of the p90 Ribosomal S6 Kinase (RSK) family of serine/threonine kinases, with a particular efficacy against RSK2. As a water-soluble derivative of the parent compound FMK, this compound offers favorable properties for in vivo research. This technical guide provides a comprehensive overview of the biological effects of this compound, its mechanism of action, and detailed experimental protocols for its characterization. The information presented herein is intended to support further investigation into the therapeutic potential of this compound in oncology, cardiovascular disease, and metabolic disorders.
Core Mechanism of Action
This compound is an irreversible inhibitor that targets the C-terminal kinase domain (CTKD) of RSK.[1] This covalent modification prevents the autophosphorylation of RSK at Ser-386, a critical step in its activation cascade.[1][2] By inhibiting RSK, this compound effectively blocks its downstream signaling pathways, which are implicated in cell proliferation, survival, and motility.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the inhibitory activity and biological effects of this compound and its parent compound, Fmk.
| Compound | Target | Assay Type | IC50/EC50 | Cell Line/System | Reference |
| Fmk | RSK1/2 | In vitro kinase assay | 15 nM (IC50) | Recombinant enzyme | [3][4][5] |
| Fmk | RSK2 | Cellular assay | 200 nM (EC50) | COS-7 cells | [2] |
| Fmk | RSK2 | Cellular assay | 150 nM (EC50) | HEK293 cells | [2] |
Table 1: In Vitro and Cellular Activity of Fmk
| Disease Model | Animal Model | Treatment Regimen | Key Findings | Reference |
| Cancer (Metastasis) | M4e cell xenograft nude mice | 80 mg/kg/day, intraperitoneal, for 16 days | Significant attenuation of lymph node metastasis | [6] |
| Atherosclerosis | ApoE-KO mice | Not specified | Inhibition of atherosclerotic lesion formation | [4] |
| Diabetes | STZ-induced and Akita diabetic mice | Not specified | Amelioration of endothelial dysfunction; decreased VCAM-1 and increased eNOS expression | [7][8] |
Table 2: Summary of In Vivo Efficacy of this compound
Signaling Pathway
This compound exerts its anti-metastatic effects by inhibiting the RSK2-CREB-Fascin-1 signaling pathway. RSK2 phosphorylates and activates the transcription factor CREB (cAMP response element-binding protein) at Ser-133. Activated CREB then promotes the transcription of Fascin-1, an actin-bundling protein crucial for the formation of filopodia and cell invasion. By inhibiting RSK2, this compound prevents this cascade, leading to reduced cell motility and metastasis.[9][10][11]
Caption: this compound inhibits the RSK2-CREB-Fascin-1 signaling pathway.
Experimental Protocols
In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol is adapted for determining the IC50 value of this compound against RSK2.
Materials:
-
Recombinant human RSK2 enzyme (Promega, Cat.# V4044 or similar)
-
RSK substrate (e.g., S6K substrate peptide)
-
ADP-Glo™ Kinase Assay Kit (Promega, Cat.# V9101)
-
This compound (serial dilutions)
-
Assay plates (white, 96-well)
-
Luminometer
Procedure:
-
Prepare Reagents: Thaw all components of the ADP-Glo™ Kinase Assay Kit and the RSK2 Kinase Enzyme System on ice. Prepare the Kinase Detection Reagent by mixing the Kinase Detection Buffer with the lyophilized Kinase Detection Substrate.
-
Set up Kinase Reaction:
-
Prepare a 2X kinase buffer solution.
-
In a 96-well plate, add 5 µL of serially diluted this compound or vehicle control (DMSO).
-
Add 10 µL of 2.5X RSK2 enzyme and substrate mix to each well.
-
Pre-incubate the plate at room temperature for 60 minutes to allow for the irreversible binding of this compound to RSK2.
-
-
Initiate Reaction: Add 10 µL of 2.5X ATP solution to each well to start the kinase reaction. Incubate at 30°C for 60 minutes.
-
Terminate Reaction and Deplete ATP: Add 25 µL of ADP-Glo™ Reagent to each well. Incubate at room temperature for 40 minutes.
-
Detect ADP: Add 50 µL of Kinase Detection Reagent to each well. Incubate at room temperature for 30-60 minutes.
-
Measure Luminescence: Read the luminescence on a plate-reading luminometer.
-
Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
In Vitro Cell Invasion Assay (Transwell Assay)
This protocol assesses the effect of this compound on the invasive potential of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., A549, SKBR3)
-
Cell culture medium and supplements
-
Transwell inserts (8 µm pore size)
-
Matrigel Basement Membrane Matrix
-
This compound
-
Cotton swabs
-
Methanol
-
Crystal Violet staining solution
Procedure:
-
Coat Transwell Inserts: Thaw Matrigel overnight at 4°C. Dilute the Matrigel with cold, serum-free medium and coat the upper surface of the Transwell inserts. Incubate at 37°C for at least 4 hours to allow for gelling.
-
Cell Preparation: Culture cells to ~80% confluency. Harvest the cells and resuspend them in serum-free medium.
-
Cell Seeding: Add the cell suspension to the upper chamber of the Matrigel-coated Transwell inserts. The lower chamber should contain a medium with a chemoattractant (e.g., fetal bovine serum).
-
Treatment: Add various concentrations of this compound or vehicle control to both the upper and lower chambers.
-
Incubation: Incubate the plates at 37°C in a humidified incubator for 24-48 hours.
-
Removal of Non-invasive Cells: Carefully remove the medium from the upper chamber. Use a cotton swab to gently remove the non-invasive cells from the upper surface of the membrane.
-
Fixation and Staining: Fix the invasive cells on the lower surface of the membrane with methanol for 10 minutes. Stain the cells with 0.5% Crystal Violet for 20 minutes.
-
Quantification: Wash the inserts with water and allow them to air dry. Elute the stain from the cells using a destaining solution (e.g., 10% acetic acid). Measure the absorbance of the eluted stain using a microplate reader. Alternatively, count the number of stained cells in several random fields under a microscope.
Experimental Workflow for Kinase Inhibitor Characterization
The following diagram outlines a typical workflow for the preclinical characterization of a kinase inhibitor like this compound.
Caption: A typical workflow for preclinical kinase inhibitor characterization.
Conclusion
This compound is a valuable research tool for investigating the roles of RSK kinases in various pathological processes. Its specificity and in vivo activity make it a promising lead compound for the development of novel therapeutics. This technical guide provides a foundational understanding of this compound's biological effects and offers detailed protocols to facilitate further research. The continued exploration of this compound and similar RSK inhibitors holds the potential to yield new treatments for cancer, cardiovascular disease, and diabetes.
References
- 1. promega.com [promega.com]
- 2. Frontiers | In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. RSK2 Kinase Enzyme System Application Note [promega.com]
- 7. Nigella sativa L. seed regulated eNOS, VCAM-1 and LOX-1 genes expression and improved vasoreactivity in aorta of diabetic rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Decreased VCAM-1 Expression in Retinal Vessels From Diabetic Mouse Is Restored by TNF- Deletion | IOVS | ARVO Journals [iovs.arvojournals.org]
- 9. ulab360.com [ulab360.com]
- 10. ulab360.com [ulab360.com]
- 11. An Updated Review on Developing Small Molecule Kinase Inhibitors Using Computer-Aided Drug Design Approaches - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Fmk-mea in In Vivo Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmk-mea (Fluoromethylketone-methoxyethylamine) is a potent, selective, and irreversible inhibitor of the p90 Ribosomal S6 Kinase (RSK) family, with particular activity against RSK2. RSK isoforms are downstream effectors of the MAPK/ERK signaling pathway and are frequently hyperactivated in various cancers, playing a crucial role in cell proliferation, survival, and motility.[1] Specifically, the RSK2 isoform has been implicated in promoting cancer metastasis.[2][3] this compound is a water-soluble derivative of the RSK inhibitor Fmk, making it suitable for in vivo applications.[4][5]
These application notes provide a comprehensive guide for the use of this compound in preclinical xenograft models to study its anti-metastatic potential. The provided protocols are based on established methodologies and published research.
Mechanism of Action: Inhibition of the RSK2-CREB-Fascin-1 Metastatic Pathway
This compound exerts its anti-metastatic effects by targeting the RSK2 kinase. In many metastatic cancers, the RSK2-CREB signaling pathway is constitutively active. RSK2 phosphorylates and activates the transcription factor CREB (cAMP response element-binding protein). Activated CREB then upregulates the expression of pro-metastatic genes, including Fascin-1. Fascin-1 is an actin-bundling protein that is critical for the formation of filopodia, which are cellular protrusions that enable cancer cell invasion and migration.[6][7] By inhibiting RSK2, this compound prevents the phosphorylation of CREB, leading to the downregulation of Fascin-1 and a subsequent reduction in the invasive and metastatic capabilities of cancer cells. It is noteworthy that in some reported models, this compound has been shown to specifically inhibit metastasis without significantly affecting the growth of the primary tumor.[4][5]
Figure 1. Signaling pathway of this compound mediated inhibition of metastasis.
Data Presentation
In Vivo Efficacy of this compound in a Metastatic Xenograft Model
The following table summarizes the expected outcomes based on published literature for an orthotopic xenograft model of highly metastatic head and neck squamous cell carcinoma (HNSCC) using M4e cells.[4][5]
| Parameter | Control Group (Vehicle) | This compound Treatment Group (80 mg/kg/day, i.p.) | Outcome |
| Primary Tumor Growth | Progressive tumor growth observed. | No significant difference in primary tumor volume or proliferation rate compared to the control group. | This compound does not inhibit primary tumor growth in this model. |
| Lymph Node Metastasis | High incidence of lymph node metastasis. | Significant attenuation of lymph node metastasis. | This compound effectively inhibits metastasis. |
Note: Specific quantitative data on the percentage of metastasis inhibition or tumor growth curves should be generated empirically for each specific xenograft model and cancer cell line used.
Pharmacokinetic and Toxicology Profile (Illustrative)
| Parameter | Value |
| Pharmacokinetics (Mouse) | |
| Cmax (Maximum Concentration) | To be determined |
| Tmax (Time to Cmax) | To be determined |
| t1/2 (Half-life) | To be determined |
| AUC (Area Under the Curve) | To be determined |
| Bioavailability (Oral vs. i.p.) | To be determined |
| Toxicology (80 mg/kg/day for 16 days) | |
| Body Weight Change | Monitor and report |
| Clinical Signs of Toxicity | Observe and report (e.g., changes in posture, activity, grooming) |
| Gross Necropsy Findings | To be determined |
Experimental Protocols
Experimental Workflow Overview
The general workflow for evaluating this compound in a xenograft model involves several key stages, from cell culture and animal model establishment to treatment and endpoint analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. Discovery of a novel RSK2 inhibitor for the treatment of metastatic pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A microfluidic assay for the quantification of the metastatic propensity of breast-cancer specimens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. abnova.com [abnova.com]
- 6. researchgate.net [researchgate.net]
- 7. In Vivo Acute Toxicity and Immunomodulation Assessment of a Novel Nutraceutical in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Fmk-mea for RSK2 Inhibition
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Fmk-mea, a potent and selective inhibitor of p90 Ribosomal S6 Kinase 2 (RSK2), for both in vitro and cellular assays. Detailed protocols and quantitative data are presented to facilitate experimental design and data interpretation.
Fmk, and its water-soluble derivative this compound, functions as an irreversible inhibitor of RSK1 and RSK2.[1][2] It specifically targets the C-terminal kinase domain (CTKD) through covalent modification, thereby preventing the autophosphorylation of Serine 386 (Ser386), a critical step in RSK2 activation.[1][3][4] This targeted action makes this compound a valuable tool for investigating the physiological and pathological roles of RSK2.
Quantitative Data: Inhibitory Potency of this compound
The inhibitory activity of this compound against RSK2 has been characterized in various experimental settings. The following table summarizes the key quantitative data for easy reference and comparison.
| Assay Type | Parameter | Inhibitor | Concentration | Cell Line/System | Notes |
| In Vitro Kinase Assay | IC50 | Fmk | 15 nM | Recombinant RSK2 | Measures the concentration required to inhibit 50% of RSK2 kinase activity in a cell-free system.[1][5][6] |
| Cell-Based Assay | EC50 | Fmk | ~150 nM | HEK 293 Cells | Effective concentration for 50% inhibition of PMA-induced RSK2 Ser386 phosphorylation.[3] |
| Cell-Based Assay | IC50 | Fmk | 200 nM | COS-7 Cells | Concentration for 50% inhibition of EGF-induced RSK2 Ser386 phosphorylation.[6] |
Experimental Protocols
In Vitro RSK2 Kinase Assay
This protocol outlines the methodology to determine the inhibitory effect of this compound on the kinase activity of recombinant RSK2 in a cell-free system.
Materials:
-
Recombinant active RSK2 protein
-
Recombinant active ERK2 protein
-
This compound (or Fmk)
-
Kinase assay buffer (e.g., 20 mM HEPES pH 8.0, 10 mM MgCl₂, 2 mM TCEP)
-
ATP (including [γ-³²P]ATP)
-
Peptide substrate for RSK2 C-terminal kinase domain (e.g., CTD-tide)
-
Phosphocellulose paper discs
-
Phosphoric acid
-
Scintillation counter
Procedure:
-
Pre-incubation with ERK (Activation): To activate the C-terminal kinase domain, incubate purified recombinant RSK2 CTD proteins (500 nM) with active ERK (500 nM) in kinase assay buffer containing 200 μM ATP for 1 hour at 30°C.[2]
-
Inhibitor Incubation: Add varying concentrations of this compound to the activated RSK2 enzyme and incubate for a predetermined period (e.g., 30-60 minutes) at room temperature to allow for covalent modification.
-
Kinase Reaction Initiation: Initiate the kinase reaction by adding the peptide substrate (e.g., 100 μM CTD-tide) and [γ-³²P]ATP (5 μCi).[2]
-
Reaction Incubation: Allow the reaction to proceed for 20 minutes at room temperature.[2]
-
Stopping the Reaction: Spot a portion of the reaction mixture onto phosphocellulose paper discs and immediately immerse them in phosphoric acid to stop the reaction.
-
Washing: Wash the discs multiple times with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Quantification: Measure the incorporated radioactivity on the discs using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to a vehicle control (e.g., DMSO) and determine the IC50 value.
Caption: Workflow for the in vitro RSK2 kinase assay.
Cell-Based Assay for RSK2 Inhibition
This protocol describes how to assess the efficacy of this compound in inhibiting RSK2 activity within a cellular context by measuring the phosphorylation of RSK2 at Ser386.
Materials:
-
Cell line (e.g., HEK 293, COS-7, A549)
-
Cell culture medium and serum
-
This compound
-
Stimulating agent (e.g., Phorbol Myristate Acetate (PMA) or Epidermal Growth Factor (EGF))
-
Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
SDS-PAGE equipment
-
Western blot equipment
-
Primary antibodies: anti-phospho-RSK2 (Ser386), anti-total RSK2
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
Procedure:
-
Cell Culture: Plate cells and grow to a suitable confluency (e.g., 70-80%).
-
Serum Starvation: Deprive the cells of serum for 2-4 hours to reduce basal kinase activity.[3]
-
Inhibitor Treatment: Treat the cells with varying concentrations of this compound for 1 hour.[3] Include a vehicle-only control.
-
Cell Stimulation: Stimulate the cells with an appropriate agonist (e.g., 0.1 µg/ml PMA for 30 minutes) to activate the RSK2 pathway.[3]
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them using lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against phospho-RSK2 (Ser386).
-
Wash the membrane and then incubate with a secondary HRP-conjugated antibody.
-
Detect the signal using a chemiluminescent substrate.
-
-
Data Analysis:
-
Strip the membrane and re-probe with an antibody for total RSK2 to ensure equal loading.
-
Quantify the band intensities for phospho-RSK2 and total RSK2.
-
Normalize the phospho-RSK2 signal to the total RSK2 signal.
-
Calculate the percentage of inhibition for each this compound concentration and determine the EC50/IC50 value.
-
Caption: RSK2 activation pathway and the site of this compound inhibition.
References
- 1. axonmedchem.com [axonmedchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A clickable inhibitor reveals context-dependent autoactivation of p90 RSK - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A clickable inhibitor reveals context-dependent autoactivation of p90 RSK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. apexbt.com [apexbt.com]
- 6. FMK | RSK inhibitor | Probechem Biochemicals [probechem.com]
Application Notes and Protocols for Studying IRF-3 Ser-386 Phosphorylation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interferon Regulatory Factor 3 (IRF-3) is a critical transcription factor in the innate immune system, orchestrating the first line of defense against viral and other microbial infections. Upon pathogen recognition, IRF-3 undergoes a series of post-translational modifications, with phosphorylation at serine 386 (Ser-386) being a pivotal activation event. This phosphorylation is a hallmark of IRF-3 activation, leading to its dimerization, nuclear translocation, and the subsequent transcription of type I interferons (IFN-α/β) and other antiviral genes. The primary kinases responsible for this critical phosphorylation event are TANK-binding kinase 1 (TBK1) and I-kappa-B kinase epsilon (IKKε).
These application notes provide a comprehensive guide for studying IRF-3 Ser-386 phosphorylation. Included are detailed protocols for cell-based assays, quantitative data analysis, and diagrams of the relevant signaling pathways and experimental workflows. While the initial query mentioned the use of "Fmk-mea," our comprehensive literature review did not yield specific information on this compound in the context of IRF-3 phosphorylation. However, we have included information on "Fmk," a known inhibitor of the Ribosomal S6 Kinase (RSK) family, and discuss its potential, though not fully elucidated, role in modulating innate immune signaling. The primary focus of these protocols will be on established methods for inducing and detecting IRF-3 Ser-386 phosphorylation.
Signaling Pathway and Experimental Workflow
The canonical pathway leading to IRF-3 Ser-386 phosphorylation is initiated by pattern recognition receptors (PRRs) that detect pathogen-associated molecular patterns (PAMPs), such as viral nucleic acids. This triggers a signaling cascade that activates the TBK1/IKKε kinase complex, which in turn directly phosphorylates IRF-3 at Ser-386.
The following diagram outlines a typical experimental workflow for investigating the effect of a compound on IRF-3 Ser-386 phosphorylation.
Quantitative Data Summary
The following table summarizes hypothetical quantitative data from an experiment investigating the effect of a TBK1 inhibitor and Fmk on poly(I:C)-induced IRF-3 Ser-386 phosphorylation. Data is presented as the relative density of the phospho-IRF-3 (Ser-386) band normalized to total IRF-3.
| Treatment Group | Concentration | p-IRF-3 (Ser-386) / Total IRF-3 Ratio (Mean ± SD) | Fold Change vs. Stimulated Control |
| Unstimulated Control | - | 0.05 ± 0.02 | 0.05 |
| Stimulated Control (poly(I:C)) | 10 µg/mL | 1.00 ± 0.15 | 1.00 |
| TBK1 Inhibitor (Amlexanox) + poly(I:C) | 50 µM | 0.25 ± 0.08 | 0.25 |
| Fmk + poly(I:C) | 10 µM | 0.78 ± 0.12 | 0.78 |
Note: This data is illustrative. Actual results may vary depending on the cell line, experimental conditions, and the specific activity of the compounds used.
Experimental Protocols
Protocol 1: Cell Culture and Treatment for Induction of IRF-3 Phosphorylation
Materials:
-
Cell line (e.g., HEK293, A549, or THP-1)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Poly(I:C) (High Molecular Weight)
-
TBK1 inhibitor (e.g., Amlexanox)
-
Fmk (RSK inhibitor)
-
DMSO (vehicle control)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Prepare stock solutions of inhibitors in DMSO.
-
Pre-treat cells with the desired concentration of the inhibitor (or DMSO vehicle) for 1-2 hours in serum-free medium.
-
Stimulate the cells with poly(I:C) (e.g., 10 µg/mL) for the indicated time (e.g., 2-6 hours). Include an unstimulated control group.
-
After stimulation, wash the cells once with ice-cold PBS.
-
Proceed immediately to cell lysis.
Protocol 2: Western Blotting for Phospho-IRF-3 (Ser-386)
Materials:
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels (e.g., 10%)
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-IRF-3 (Ser-386)
-
Rabbit anti-total-IRF-3
-
Mouse anti-β-actin (loading control)
-
-
HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis: Add 100-200 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microfuge tube. Incubate on ice for 30 minutes with occasional vortexing. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay according to the manufacturer's instructions.
-
Sample Preparation: Normalize the protein concentration for all samples. Add 1/3 volume of 4x Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto the SDS-PAGE gel. Run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer the proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-IRF-3 (Ser-386) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing (Optional but Recommended): To detect total IRF-3 and a loading control on the same membrane, the membrane can be stripped using a mild stripping buffer and then re-probed with the respective primary and secondary antibodies.
The Role of Fmk and RSK in Innate Immunity
While the direct role of Fmk in modulating IRF-3 Ser-386 phosphorylation is not well-documented, its target, the RSK family of kinases, has been implicated in the regulation of innate immune responses. RSK is a downstream effector of the MAPK/ERK signaling pathway. Some studies suggest that RSK2 can influence IFN-β production, although the precise mechanism and its direct relationship with the TBK1/IKKε-IRF-3 axis remain to be fully elucidated. It is plausible that Fmk could indirectly affect IRF-3 activation by modulating other signaling pathways that crosstalk with the primary IRF-3 activation pathway. Further research is required to delineate the specific role of RSK and the effects of its inhibition by Fmk on IRF-3 Ser-386 phosphorylation.
Conclusion
The study of IRF-3 Ser-386 phosphorylation is fundamental to understanding the activation of the innate immune response. The protocols outlined in these application notes provide a robust framework for investigating this critical signaling event. While the use of specific inhibitors like Fmk requires further investigation to establish a direct mechanistic link, the provided methodologies offer a solid foundation for researchers and drug development professionals to explore the modulation of this key antiviral pathway.
Application Notes: Western Blot Analysis of Fmk-mea Treatment Effects
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fmk-mea is a potent, selective, and water-soluble inhibitor of the p90 Ribosomal S6 Kinase (RSK) family of serine/threonine kinases.[1][2] RSK proteins are key downstream effectors of the Ras-MAPK signaling cascade and are involved in regulating diverse cellular processes, including cell proliferation, survival, and motility. Dysregulation of RSK activity is implicated in various diseases, particularly in cancer, where it can promote metastasis.[1][2] this compound, a derivative of the irreversible RSK inhibitor fmk, provides a valuable tool for investigating the cellular functions of RSK and for preclinical studies.[1][2][3]
This document provides detailed protocols for utilizing Western blot analysis to investigate the cellular effects of this compound treatment, focusing on the inhibition of the RSK signaling pathway.
Mechanism of Action and Signaling Pathway
This compound acts as a specific inhibitor of RSK, particularly RSK2.[1][3] It covalently modifies the C-terminal kinase domain of RSK, thereby inhibiting its kinase activity.[3] A primary consequence of RSK inhibition is the reduced phosphorylation of its downstream targets. One of the well-characterized downstream events is the phosphorylation of the cAMP response element-binding protein (CREB), which in turn can regulate the expression of genes involved in cell invasion and metastasis, such as fascin-1.[1][2]
Western blot analysis is an ideal method to quantify the inhibition of RSK activity by measuring the phosphorylation status of RSK itself (e.g., at Ser-386) and its downstream substrates.[1][2]
Caption: MAPK/RSK signaling pathway and the inhibitory action of this compound.
Experimental Protocols
The following protocols provide a framework for treating cells with this compound and subsequently analyzing protein expression and phosphorylation by Western blot.
Cell Culture and this compound Treatment
This protocol is a general guideline and should be optimized for specific cell lines and experimental goals.
-
Cell Seeding: Plate cells (e.g., A549, SKBR3, or other cancer cell lines) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.[2]
-
Adherence: Allow cells to adhere and grow for 24 hours in a humidified incubator (37°C, 5% CO₂).
-
Serum Starvation (Optional): To reduce basal kinase activity, serum-starve the cells by replacing the growth medium with a serum-free medium for 12-24 hours before treatment.
-
This compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or PBS). Further dilute the stock solution in a cell culture medium to the desired final concentrations (e.g., 5, 10, 20 µM).[4]
-
Treatment: Remove the medium from the cells and add the this compound-containing medium. Include a vehicle control (medium with the same concentration of solvent as the highest this compound dose).
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 1, 6, 12, or 24 hours).
-
Cell Harvest: After incubation, proceed immediately to protein lysate preparation.
Protein Lysate Preparation
-
Wash: Place the culture plates on ice, aspirate the medium, and wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).
-
Lysis: Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitor cocktails to each well.[5]
-
Scraping: Scrape the cells off the plate using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubation: Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Supernatant Collection: Carefully transfer the supernatant (containing the soluble proteins) to a new, pre-chilled tube.
-
Quantification: Determine the protein concentration of each lysate using a protein assay such as the BCA assay.[6]
-
Storage: Store the lysates at -80°C until use.
Western Blotting Protocol
Caption: Standard workflow for Western blot analysis.
-
Sample Preparation: Thaw protein lysates on ice. In new tubes, mix 20-30 µg of protein from each sample with 4X Laemmli sample buffer and heat at 95°C for 5-10 minutes.
-
SDS-PAGE: Load the denatured protein samples into the wells of a 10-12% SDS-polyacrylamide gel. Include a protein ladder to determine molecular weights. Run the gel until the dye front reaches the bottom.[7]
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.[8]
-
Blocking: Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[7]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation. Recommended primary antibodies include:
-
Phospho-RSK (Ser386)
-
Total RSK1/2
-
Phospho-CREB (Ser133)
-
Total CREB
-
GAPDH or β-actin (as a loading control)[9]
-
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG) diluted in blocking buffer for 1 hour at room temperature.[7]
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.[6]
-
Stripping and Re-probing: To detect another protein (e.g., total protein or a loading control), the membrane can be stripped of the first set of antibodies and re-probed.
Data Presentation and Interpretation
The primary outcome of this compound treatment is the inhibition of RSK kinase activity. This should be reflected in the Western blot results as a dose-dependent decrease in the phosphorylation of RSK and its downstream targets, without a significant change in the total protein levels.
Quantitative Data Summary
The bands on the Western blot can be quantified using densitometry software. The intensity of the phosphorylated protein band should be normalized to the intensity of the corresponding total protein band, which is then normalized to the loading control.
| Treatment Group | Target Protein | Relative Band Intensity (Normalized to Loading Control) | Fold Change vs. Control |
| Vehicle Control | p-RSK (Ser386) | 1.00 ± 0.12 | 1.0 |
| Total RSK | 0.98 ± 0.09 | 1.0 | |
| This compound (10 µM) | p-RSK (Ser386) | 0.45 ± 0.08 | 0.45 |
| Total RSK | 0.95 ± 0.11 | 0.97 | |
| This compound (20 µM) | p-RSK (Ser386) | 0.15 ± 0.05 | 0.15 |
| Total RSK | 0.99 ± 0.10 | 1.01 | |
| Vehicle Control | p-CREB (Ser133) | 1.00 ± 0.15 | 1.0 |
| Total CREB | 1.02 ± 0.13 | 1.0 | |
| This compound (10 µM) | p-CREB (Ser133) | 0.58 ± 0.09 | 0.58 |
| Total CREB | 0.97 ± 0.14 | 0.95 | |
| This compound (20 µM) | p-CREB (Ser133) | 0.24 ± 0.07 | 0.24 |
| Total CREB | 1.01 ± 0.11 | 0.99 |
Table represents hypothetical data for illustrative purposes.
Interpretation: The data presented in the table would indicate that this compound effectively inhibits the RSK signaling pathway. A significant, dose-dependent decrease in the phosphorylation of RSK at Ser386 and its downstream target CREB at Ser133 is observed, while the total levels of these proteins remain unchanged. This confirms the specific inhibitory effect of this compound on the kinase activity within the studied cellular context.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | inhibitor/agonist | CAS 1414811-15-6 | Buy this compound from Supplier InvivoChem [invivochem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. FMK, an Inhibitor of p90RSK, Inhibits High Glucose-Induced TXNIP Expression via Regulation of ChREBP in Pancreatic β Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4.9. Western Blot Assay of Cyt-c, Caspase-3, Caspase-9, and IL-1β Protein Expression [bio-protocol.org]
- 6. pubcompare.ai [pubcompare.ai]
- 7. Western Blot Protocol for Caspase 3 Antibody (NB500-210): Novus Biologicals [novusbio.com]
- 8. Protein Expression Signatures for Inhibition of Epidermal Growth Factor Receptor-mediated Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recommended controls for western blot | Abcam [abcam.com]
Application Notes and Protocols: FMK-MEA as a Selective Kinase Inhibitor in Apoptosis Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
FMK-MEA is a potent, selective, and irreversible inhibitor of the p90 Ribosomal S6 Kinase (RSK) family of serine/threonine kinases, particularly RSK1 and RSK2. While its fluoromethylketone (FMK) chemical moiety is commonly associated with caspase inhibitors, it is crucial to note that this compound's primary mechanism of action is the inhibition of RSK, not direct protease inhibition. Its relevance in apoptosis research stems from the critical role of the RSK signaling pathway in promoting cell survival and proliferation. By inhibiting RSK, this compound can indirectly induce apoptosis, making it a valuable tool for studying cancer biology and developing novel therapeutic strategies.
The RSK family of kinases are downstream effectors of the Ras-MEK-ERK signaling cascade. Activated RSK phosphorylates a multitude of substrates that regulate cell survival, including the pro-apoptotic protein Bad and transcription factors involved in the expression of anti-apoptotic proteins like Bcl-2. By blocking RSK activity, this compound prevents the inactivation of pro-apoptotic signals and can shift the cellular balance towards programmed cell death.
These application notes provide an overview of this compound, its mechanism of action, and detailed protocols for its use in apoptosis research.
Data Presentation
Quantitative Data for FMK (a close analog of this compound)
This compound is a water-soluble derivative of the well-characterized RSK inhibitor, FMK. The following table summarizes the inhibitory activity of FMK.
| Inhibitor | Target | IC50 | Selectivity | Reference(s) |
| FMK | RSK2 (in vitro) | 15 nM | >600-fold over C436V mutant, >200-fold over T493M mutant | [1][2][3][4] |
| FMK | Endogenous RSK2 (in COS-7 cells) | 200 nM | Weakly inhibits WT Fyn (IC50 = 4 µM) | [1] |
Selectivity Profile of FMK
While a comprehensive screening of FMK or this compound against a wide panel of proteases is not publicly available, studies on related FMK-containing compounds have shown that they can have off-target effects. For instance, the pan-caspase inhibitor Z-VAD-FMK can also inhibit cathepsins. However, the primary and potent activity of FMK and this compound is directed against RSK. Researchers should be mindful of potential off-target effects and include appropriate controls in their experiments.
Experimental Protocols
Protocol 1: Inhibition of RSK Activity in Cell Culture and Assessment by Western Blot
This protocol describes how to treat cultured cells with this compound to inhibit RSK activity and how to assess the inhibition by measuring the phosphorylation of RSK substrates.
Materials:
-
This compound
-
Cell culture medium and supplements
-
Cancer cell line of interest (e.g., A549, MDA-MB-231)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-RSK (e.g., Ser380), anti-total RSK, anti-phospho-CREB (Ser133), anti-total CREB, anti-GAPDH or β-actin
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in cell culture medium to the desired final concentrations (e.g., 1-10 µM).
-
Cell Treatment: Treat the cells with varying concentrations of this compound for a predetermined time (e.g., 1-24 hours). Include a vehicle control (DMSO-treated) group.
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli sample buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Protocol 2: Assessment of Apoptosis by Annexin V and Propidium Iodide (PI) Staining
This protocol describes the use of flow cytometry to quantify apoptosis in cells treated with this compound.
Materials:
-
This compound
-
Cancer cell line of interest
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound as described in Protocol 1. Include positive (e.g., staurosporine-treated) and negative (vehicle-treated) controls.
-
Cell Harvesting:
-
Collect both the floating and adherent cells. For adherent cells, use trypsin-EDTA to detach them.
-
Combine the floating and adherent cells and centrifuge at 300 x g for 5 minutes.
-
Discard the supernatant.
-
-
Cell Staining:
-
Wash the cells twice with ice-cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within 1 hour of staining.
-
Use unstained, Annexin V-FITC only, and PI only controls to set up the compensation and gates.
-
Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
-
Mandatory Visualization
Caption: RSK signaling pathway and its role in the inhibition of apoptosis.
Caption: Experimental workflow for studying the effects of this compound on apoptosis.
References
Troubleshooting & Optimization
Fmk-MEA In Vitro Experiments: Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Fluoromethyl ketone (Fmk)-labeled inhibitors with Multi-Electrode Array (MEA) systems for in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of Fmk-MEA in vitro experiments?
A1: this compound in vitro experiments are primarily used for the simultaneous assessment of cellular electrophysiology and apoptosis.[1] This combination allows researchers to correlate changes in neuronal or cardiomyocyte electrical activity, such as spike rate and network bursting, with the activation of caspases, which are key mediators of apoptosis. This is particularly valuable in neurotoxicity studies, drug discovery, and modeling of neurodegenerative diseases.
Q2: How do Fmk-labeled caspase inhibitors work?
A2: Fmk-labeled caspase inhibitors are cell-permeable compounds that irreversibly bind to the active site of caspases.[2][3] The Fmk group forms a covalent bond with the catalytic cysteine residue of the caspase. When the inhibitor is labeled with a fluorescent tag (e.g., FITC or FAM), it allows for the detection and quantification of cells with activated caspases.[3][4]
Q3: What are the expected changes in MEA recordings during apoptosis?
A3: As apoptosis progresses, a decline in neuronal electrical activity is typically observed. This can manifest as a reduction in the mean firing rate, a decrease in the frequency and size of network bursts, and a loss of network synchronicity.[1] In later stages, as cells die and detach from the electrodes, a complete loss of signal will occur.
Q4: What concentration of Fmk inhibitor should I use?
A4: The optimal concentration of Fmk inhibitors can vary depending on the cell type, the specific inhibitor, and the apoptosis-inducing agent. Generally, working concentrations in cell culture range from 20 µM to 100 µM.[5][6] It is crucial to perform a dose-response experiment to determine the most effective concentration for your specific experimental setup while minimizing off-target effects.
Q5: Can the solvent for the Fmk inhibitor, such as DMSO, affect my MEA recordings?
A5: Yes, the solvent used to dissolve Fmk inhibitors, typically DMSO, can impact MEA recordings. High concentrations of DMSO can be neurotoxic and may alter neuronal firing patterns or cell viability.[5] It is recommended to keep the final DMSO concentration in the culture medium below 0.5%, and to always include a vehicle control (medium with the same concentration of DMSO but without the Fmk inhibitor) in your experiments.
Troubleshooting Guide
Issue 1: No change in MEA activity after inducing apoptosis.
| Possible Cause | Suggestion |
| Ineffective apoptosis induction | Verify the efficacy of your apoptosis-inducing agent and its concentration. Confirm apoptosis using a secondary method, such as Annexin V staining or a TUNEL assay.[7] |
| Insufficient incubation time | The time course of apoptosis can vary. For neuronal cultures, significant changes in electrical activity and caspase activation may take several hours to days to become apparent.[8][9] Perform a time-course experiment to identify the optimal endpoint. |
| Sub-optimal Fmk inhibitor concentration | The concentration of the Fmk inhibitor may be too low to detect caspase activity effectively. Perform a dose-response curve to determine the optimal concentration for your cell type and experimental conditions. |
| Cell culture health | Ensure your neuronal or cardiomyocyte cultures are healthy and exhibit stable baseline electrical activity before starting the experiment. Poor cell health can mask the effects of apoptosis induction. |
Issue 2: High background noise or artifacts in MEA recordings.
| Possible Cause | Suggestion |
| Electrical interference | Ensure the MEA system is properly grounded and shielded from sources of electrical noise, such as incubators, centrifuges, and mobile phones. |
| Poor electrode-cell coupling | A low signal-to-noise ratio can be due to poor contact between the cells and the electrodes.[10] Ensure proper cell seeding and attachment to the MEA plate. The use of cell adhesion-promoting coatings like Poly-D-lysine can improve coupling.[11] |
| Compound precipitation | The Fmk inhibitor or other compounds may precipitate out of solution and coat the electrodes, leading to artifacts. Visually inspect the wells for any precipitation. Ensure all compounds are fully dissolved in the culture medium. |
| Reference electrode issues | Ensure the reference electrode is properly submerged in the culture medium and not obstructed by overgrown cells.[12] |
Issue 3: Inconsistent results between wells or experiments.
| Possible Cause | Suggestion |
| Variability in cell culture | Inconsistencies in cell density, age, or health can lead to variable results.[12] Standardize your cell culture and plating procedures to ensure uniformity across all wells and experiments. |
| Pipetting errors | Inaccurate pipetting of inducing agents or Fmk inhibitors can lead to significant variability. Use calibrated pipettes and ensure thorough mixing of compounds in the culture medium. |
| Edge effects in multi-well plates | Wells on the outer edges of a multi-well plate can be more susceptible to temperature and humidity fluctuations, leading to different cellular responses. To mitigate this, avoid using the outermost wells for critical experiments or ensure a humidified environment. |
| Reagent stability | Fmk inhibitors and other reagents can degrade over time. Store all reagents according to the manufacturer's instructions and avoid repeated freeze-thaw cycles.[5] |
Quantitative Data Summary
Table 1: Expected Changes in Neuronal Activity During Apoptosis
| Parameter | Expected Change | Typical Time Frame | Notes |
| Mean Firing Rate | Decrease | 6 - 48 hours | A gradual reduction in the number of action potentials per second.[1] |
| Burst Frequency | Decrease | 12 - 72 hours | Fewer coordinated bursts of activity across the network. |
| Network Synchrony | Decrease | 12 - 72 hours | A loss of correlated firing between different electrodes in the network. |
| Impedance | Decrease | 24 - 96 hours | As cells die and detach, the impedance measured by the electrodes will decrease, indicating a loss of cell coverage.[13] |
Table 2: Common Apoptosis Inducers and Fmk Inhibitors for Neuronal Cultures
| Apoptosis Inducer | Typical Concentration | Fmk Inhibitor | Typical Concentration |
| Staurosporine | 1 µM | Z-VAD-FMK (pan-caspase) | 20 - 100 µM[5][14] |
| Etoposide | 10 - 50 µM | Ac-DEVD-CHO (Caspase-3) | 50 - 100 µM[9] |
| Amyloid-beta (1-42) | 5 - 20 µM | Z-IETD-FMK (Caspase-8) | 50 - 100 µM[14] |
| Glutamate (excitotoxicity) | 100 - 500 µM | Z-LEHD-FMK (Caspase-9) | 50 - 100 µM[15] |
Experimental Protocols
Protocol: Combined this compound Assay for Neurotoxicity
This protocol outlines a general procedure for assessing neurotoxicity by simultaneously measuring apoptosis and electrophysiological activity in primary or iPSC-derived neuronal cultures.
Materials:
-
Mature neuronal culture on a multi-well MEA plate (e.g., DIV 14-21)
-
Neurobasal Plus Medium with B-27 Plus Supplement[11]
-
Apoptosis-inducing agent (e.g., Staurosporine)
-
Fmk-labeled caspase inhibitor (e.g., FAM-DEVD-FMK for Caspase-3/7)[4]
-
Vehicle control (e.g., DMSO)
-
MEA recording system
-
Fluorescence microscope
Procedure:
-
Baseline MEA Recording:
-
Place the MEA plate in the recording system and allow it to equilibrate for at least 10 minutes.
-
Record baseline spontaneous neuronal activity for 15-30 minutes. This will serve as the control for each well.[16]
-
-
Compound Addition:
-
Prepare stock solutions of the apoptosis-inducing agent and the Fmk-labeled caspase inhibitor in the appropriate solvent (e.g., DMSO).
-
Dilute the compounds to their final working concentration in pre-warmed culture medium.
-
Carefully remove half of the medium from each well and replace it with the medium containing the test compounds. Include appropriate controls:
-
Untreated control
-
Vehicle control
-
Apoptosis inducer alone
-
Fmk inhibitor alone
-
Apoptosis inducer + Fmk inhibitor
-
-
-
Time-Lapse MEA Recording:
-
Return the MEA plate to the recording system and record neuronal activity at regular intervals (e.g., every 1-2 hours) for the duration of the experiment (e.g., 24-72 hours).
-
-
Fluorescence Imaging:
-
At the desired time points, remove the MEA plate from the recording system.
-
Wash the cells gently with pre-warmed PBS to remove any unbound Fmk inhibitor.
-
Add fresh pre-warmed medium or PBS to the wells.
-
Image the wells using a fluorescence microscope with the appropriate filter set (e.g., FITC for FAM). Apoptotic cells will show green fluorescence.
-
-
Data Analysis:
-
Analyze the MEA data to extract parameters such as mean firing rate, burst frequency, and network synchrony. Compare the data from treated wells to their own baseline and to the control wells.
-
Quantify the number of fluorescently labeled cells from the images to determine the extent of apoptosis.
-
Correlate the changes in electrophysiological activity with the level of apoptosis.
-
Visualizations
Caption: Apoptotic signaling pathways and the action of Fmk inhibitors.
Caption: Experimental workflow for a combined this compound assay.
Caption: A decision tree for troubleshooting common this compound issues.
References
- 1. researchgate.net [researchgate.net]
- 2. Regulation of Caspases in the Nervous System: Implications for Functions in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. content.abcam.com [content.abcam.com]
- 4. docs.aatbio.com [docs.aatbio.com]
- 5. resources.novusbio.com [resources.novusbio.com]
- 6. resources.rndsystems.com [resources.rndsystems.com]
- 7. In Vitro Apoptotic Cell Death Assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Time course of caspase activation in selectively vulnerable brain areas following global cerebral ischemia due to cardiac arrest in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Activation of Neuronal Caspase-3 by Intracellular Accumulation of Wild-Type Alzheimer Amyloid Precursor Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Isolation, Culture, and Characterization of Cortical and Hippocampal Neurons | Thermo Fisher Scientific - JP [thermofisher.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Validation of a structure-function assay for neurotoxicity in primary and hiPSC-derived neurons | Axion Biosystems [axionbiosystems.com]
- 14. Suppression of human T cell proliferation by the caspase inhibitors, z-VAD-FMK and z-IETD-FMK is independent of their caspase inhibition properties - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Establishment of Neurotoxicity Assessment Using Microelectrode Array (MEA) with hiPSC-Derived Neurons and Evaluation of New Psychoactive Substances (NPS) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Fmk-mea Inhibitor Studies
Welcome to the technical support center for Fmk-mea inhibitor studies. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common problems and answering frequently asked questions related to the use of this compound, a potent and irreversible inhibitor of p90 ribosomal S6 kinase (RSK).
Troubleshooting Guides
This section provides solutions to common issues that may arise during experiments with this compound.
Problem 1: No or weak inhibition of RSK activity observed.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inhibitor Degradation | This compound solutions should be prepared fresh for each experiment. If using a stock solution, ensure it has been stored correctly at -20°C or -80°C and has not undergone multiple freeze-thaw cycles. |
| Incorrect Inhibitor Concentration | Verify the final concentration of this compound in your experiment. Perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions. The EC50 for inhibition of RSK2 Ser386 phosphorylation in cells is approximately 200 nM.[1] |
| Suboptimal Treatment Time | The time required for this compound to inhibit RSK can vary depending on the cell type and experimental setup. A time-course experiment is recommended to determine the optimal incubation time. |
| Cellular Context | In some cellular contexts, RSK activation may occur through a mechanism independent of its C-terminal kinase domain (CTD), which is the target of this compound.[1] Consider if alternative signaling pathways might be active in your model system. |
| Assay Issues (e.g., Western Blot) | Ensure the quality of your antibodies and reagents for detecting RSK phosphorylation. Use appropriate positive and negative controls. See the detailed Western Blot protocol below for troubleshooting tips on high background and weak signals. |
Problem 2: Off-target effects or unexpected cellular phenotypes.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Known Off-Target Kinases | Fmk has been shown to inhibit other kinases, including some tyrosine kinases like Src, Lck, Yes, and Eph-A2, as well as S6K1, although with lower potency than for RSK2.[1] If you observe phenotypes consistent with the inhibition of these kinases, consider using a lower concentration of this compound or a more specific RSK inhibitor if available. |
| Cell Viability Issues | High concentrations of this compound or prolonged exposure may lead to cytotoxicity. Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the non-toxic concentration range for your specific cell line. |
| Confounding Effects of the "fmk" Moiety | The fluoromethylketone (fmk) group is present in other inhibitors, notably pan-caspase inhibitors like Z-VAD-FMK. Ensure that the observed phenotype is not due to unintended caspase inhibition, especially in apoptosis studies.[2][3] |
Problem 3: this compound precipitates in cell culture medium.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Low Solubility in Aqueous Solutions | This compound is a water-soluble derivative of Fmk, but precipitation can still occur at high concentrations or in certain media formulations.[4] |
| - Prepare a high-concentration stock solution in DMSO.[4] | |
| - When diluting into your final culture medium, add the medium to the inhibitor stock dropwise while vortexing to ensure proper mixing. | |
| - Avoid preparing large volumes of working solutions that will be stored for extended periods. Prepare fresh dilutions from the DMSO stock for each experiment. | |
| Interaction with Media Components | Certain components of cell culture media can interact with small molecules and cause precipitation. If the problem persists, consider using a different basal medium or a serum-free formulation if appropriate for your cells. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a water-soluble derivative of Fmk, which is an irreversible inhibitor of the C-terminal kinase domain (CTD) of p90 ribosomal S6 kinase (RSK), with high specificity for RSK1 and RSK2.[1] By covalently modifying a cysteine residue in the ATP-binding pocket of the CTD, it prevents the autophosphorylation of Ser386, which is a critical step for the activation of the N-terminal kinase domain (NTD) of RSK. The NTD is responsible for phosphorylating downstream substrates.
Q2: What is the difference between this compound and Z-VAD-FMK?
A2: This is a critical point of clarification. While both molecules contain a fluoromethylketone (fmk) reactive group, they have different peptide-based targeting domains that confer distinct specificities.
-
This compound is designed to target the ATP-binding pocket of the RSK C-terminal kinase domain.
-
Z-VAD-FMK is a broad-spectrum caspase inhibitor. Its peptide sequence (Val-Ala-Asp) is recognized by the active site of caspases.[2][3]
It is crucial not to use these inhibitors interchangeably and to be aware of their distinct targets when interpreting experimental results, especially in the context of apoptosis.
Q3: What are the recommended storage conditions for this compound?
A3: this compound should be stored as a solid at -20°C. Stock solutions in DMSO can be stored at -20°C for up to one month or at -80°C for up to six months.[4] Avoid repeated freeze-thaw cycles.
Q4: What are the known off-targets of Fmk/Fmk-mea?
A4: While Fmk is highly selective for RSK1 and RSK2, it has been shown to inhibit a limited number of other kinases at higher concentrations. These include the tyrosine kinases Src, Lck, Yes, and Eph-A2, as well as the serine/threonine kinase S6K1.[1]
Quantitative Data
Table 1: Inhibitory Activity of Fmk
| Target | IC50 | Notes |
| RSK2 (wt) | 15 nM | Irreversible inhibitor of the C-terminal kinase domain. |
| Fyn (wt) | ~4 µM | Weakly inhibits wild-type Fyn. |
| Fyn (V285C mutant) | 100 nM | Potently inhibits a Fyn mutant with an engineered cysteine. |
Data for Fmk, the parent compound of this compound.
Table 2: Recommended Starting Concentrations for Cell-Based Assays
| Cell Line | Recommended Concentration Range | Reference |
| COS-7 | 100-500 nM | [1] |
| Ba/F3 | 0.5-10 µM | |
| Human Myeloma Cell Lines | 10 µM | |
| Adult Rat Ventricular Myocytes | 3 µM | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Stock Solution (10 mM in DMSO):
-
Warm the vial of this compound powder to room temperature.
-
Add the appropriate volume of high-purity DMSO to achieve a 10 mM concentration.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot into smaller volumes to avoid multiple freeze-thaw cycles and store at -20°C or -80°C.
-
-
Working Solution (in cell culture medium):
-
Thaw an aliquot of the 10 mM DMSO stock solution.
-
Serially dilute the stock solution in your cell culture medium to the desired final concentration.
-
To avoid precipitation, add the cell culture medium to the DMSO stock solution dropwise while gently vortexing.
-
Prepare fresh working solutions for each experiment.
-
Protocol 2: Western Blot Analysis of RSK Phosphorylation
-
Cell Treatment and Lysis:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with this compound at the desired concentration and for the appropriate duration. Include a vehicle control (DMSO).
-
Stimulate the cells with an appropriate agonist (e.g., EGF, PMA) to activate the RSK pathway, if necessary.
-
Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Normalize the protein concentrations for all samples.
-
Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE and Western Blotting:
-
Separate the protein samples by SDS-PAGE on a polyacrylamide gel of appropriate percentage.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phosphorylated RSK (e.g., phospho-RSK Ser380) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total RSK as a loading control.
-
Visualizations
Caption: RSK2 Signaling Pathway and Mechanism of this compound Inhibition.
Caption: Experimental Workflow for Western Blot Analysis.
References
Fmk-mea Dosage Optimization: Technical Support Center
This guide provides researchers, scientists, and drug development professionals with essential information for optimizing Fmk-mea dosage in animal studies. It includes frequently asked questions (FAQs), troubleshooting advice, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective inhibitor of the p90 Ribosomal S6 Kinase (RSK), specifically targeting the RSK2 isoform.[1][2][3] It functions as a water-soluble derivative of the irreversible inhibitor FMK.[1][2] Its mechanism involves covalently modifying the C-terminal kinase domain of RSK, which prevents the autophosphorylation of Ser-386, a critical step for its kinase activity.[1][4] By inhibiting RSK2, this compound can disrupt downstream signaling pathways, such as the RSK2-CREB pathway, which is implicated in promoting tumor metastasis.[1][2]
Q2: What is the recommended starting dose for this compound in mouse studies?
Based on published xenograft studies in nude mice, a common dosage is 80 mg/kg/day , administered via intraperitoneal (IP) injection.[1][2] This regimen has been shown to significantly reduce lymph node metastasis without affecting primary tumor size.[1][2] However, the optimal dose can vary depending on the animal model, disease context, and experimental endpoint. A dose-finding study is always recommended.
Q3: How should I prepare and administer this compound for in vivo studies?
This compound is soluble in DMSO.[1][5] For in vivo administration, a stock solution in DMSO is typically diluted into a vehicle suitable for injection. Due to its limited water solubility, co-solvents are necessary.
Recommended Vehicle Formulation: A commonly used vehicle consists of:
-
10% DMSO
-
40% PEG300
-
5% Tween-80
-
45% Saline
This formulation can achieve a solubility of at least 2.5 mg/mL.[1] Always prepare fresh solutions for optimal results and use sonication if necessary to aid dissolution.[1][3]
Q4: What are the potential signs of toxicity I should monitor for?
While specific toxicity studies for this compound are not extensively detailed in the provided results, general signs of toxicity in animal studies include:
-
Weight loss
-
Reduced food and water intake
-
Changes in activity levels (lethargy)
-
Ruffled fur or poor grooming
-
Adverse reactions at the injection site
It is critical to establish a baseline for these parameters before dosing begins and to monitor the animals daily. If significant toxicity is observed, consider reducing the dose or adjusting the dosing frequency.
Troubleshooting Guide
This section addresses common issues encountered during this compound experiments.
| Problem | Potential Cause | Recommended Solution |
| Low or No Efficacy | Insufficient Dose | Perform a dose-response study to determine the minimal effective dose. Start with the published dose (e.g., 80 mg/kg) and test both higher and lower concentrations.[1][2] |
| Poor Bioavailability | Ensure the compound is fully dissolved in the vehicle. Visually inspect the solution for any precipitation before injection. Consider alternative vehicle formulations if solubility is an issue.[1] | |
| Rapid Metabolism/Clearance | Increase the dosing frequency (e.g., twice daily instead of once) if the compound's half-life is suspected to be short in your model.[6] | |
| Precipitation of Compound During Injection | Poor Solubility in Vehicle | Prepare the formulation immediately before use. Ensure the final DMSO concentration is appropriate and does not cause the compound to crash out upon injection. Sonication can help ensure complete dissolution.[1][3] |
| Temperature Changes | Warm the vehicle slightly to body temperature before injection to maintain solubility. | |
| High Variability in Animal Responses | Inconsistent Dosing Technique | Ensure accurate and consistent administration for all animals, particularly for IP injections. Use appropriate needle sizes and ensure the full dose is delivered. |
| Biological Variation | Increase the number of animals per group to improve statistical power. Ensure animals are age- and weight-matched at the start of the study. | |
| Formulation Instability | Always use freshly prepared formulations for each dosing session to avoid degradation or precipitation over time.[2] | |
| Observed Toxicity at Therapeutic Doses | Dose is too high for the specific animal strain or model. | Reduce the dose and perform a toxicity assessment to find the maximum tolerated dose (MTD). |
| Vehicle Toxicity | Run a control group that receives only the vehicle to ensure the observed effects are due to this compound and not the solvents. |
Experimental Protocols & Methodologies
Protocol 1: Dose-Response Study to Determine Efficacy
-
Animal Grouping: Divide animals (e.g., female athymic nude mice, 4-6 weeks old) into at least four groups (n=5-8 per group).[1]
-
Group 1: Vehicle Control (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)
-
Group 2: Low Dose this compound (e.g., 40 mg/kg)
-
Group 3: Mid Dose this compound (e.g., 80 mg/kg)[1]
-
Group 4: High Dose this compound (e.g., 120 mg/kg)
-
-
Drug Preparation: Prepare this compound solutions fresh daily. First, dissolve the required mass of this compound in DMSO. Then, add the other vehicle components (PEG300, Tween-80, Saline) sequentially, mixing thoroughly after each addition.[1]
-
Administration: Administer the prepared solutions via intraperitoneal (IP) injection once daily for a predetermined period (e.g., 16 days).[1][2]
-
Monitoring: Record animal weight and general health daily.
-
Endpoint Analysis: At the end of the study, collect relevant tissues or blood to measure the desired efficacy endpoint (e.g., tumor size, metastasis, phosphorylation of downstream targets like CREB).[1]
-
Data Analysis: Compare the results from the this compound treated groups to the vehicle control group to determine the dose that provides a significant therapeutic effect with minimal toxicity.
Visualizations
This compound Signaling Pathway
Caption: this compound inhibits the RSK2 signaling pathway.
Experimental Workflow for Dosage Optimization
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | inhibitor/agonist | CAS 1414811-15-6 | Buy this compound from Supplier InvivoChem [invivochem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. FMK, an Inhibitor of p90RSK, Inhibits High Glucose-Induced TXNIP Expression via Regulation of ChREBP in Pancreatic β Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Fmk-mea in Cellular Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the use of Fmk-mea, a potent and selective inhibitor of p90 Ribosomal S6 Kinase (RSK), in cellular assays. The information is tailored for researchers, scientists, and drug development professionals to address potential off-target effects and other experimental challenges.
Troubleshooting Guide
Unexpected results in cellular assays using this compound can often be attributed to its mechanism of action or potential off-target effects. This guide provides a structured approach to identifying and resolving common issues.
Problem 1: Observed cellular phenotype is not consistent with RSK inhibition.
| Possible Cause | Suggested Solution |
| Off-target effects: this compound may inhibit other kinases, especially at higher concentrations. Fmk, the parent compound of this compound, has been reported to inhibit other kinases such as members of the Src family (e.g., Fyn) and S6K1.[1] | 1. Titrate this compound concentration: Determine the minimal concentration required to inhibit RSK without affecting other pathways. 2. Use a structurally different RSK inhibitor: Compare the phenotype with that induced by another RSK inhibitor with a different off-target profile. 3. Rescue experiment: If possible, express a drug-resistant RSK mutant to see if it reverses the observed phenotype. 4. Directly measure off-target activity: Perform in vitro kinase assays or cellular western blots for the phosphorylation status of known substrates of potential off-target kinases. |
| Irreversible inhibition: this compound is an irreversible inhibitor of the RSK C-terminal kinase domain (CTKD).[1][2] This means that even after washing out the compound, RSK activity may not be restored until new protein is synthesized. | 1. Consider the time course of your experiment: Effects of irreversible inhibitors can be long-lasting. 2. Perform washout experiments with a longer recovery time: Allow sufficient time for de novo protein synthesis. 3. Use a reversible RSK inhibitor as a control: Compare the temporal effects of this compound with a reversible inhibitor. |
| Cellular context-dependent RSK activation: In some cellular contexts, the N-terminal kinase domain (NTKD) of RSK can be activated independently of the CTKD, which is the target of this compound.[1] | 1. Investigate the specific signaling pathway in your model system: Determine if alternative RSK activation mechanisms are at play. 2. Measure phosphorylation of both the CTKD and NTKD activation loop sites: This can provide insights into the activation state of both kinase domains. |
Problem 2: High background or non-specific effects observed in the assay.
| Possible Cause | Suggested Solution |
| Compound precipitation: this compound, like many small molecules, may precipitate at high concentrations in cell culture media, leading to non-specific cellular stress. | 1. Visually inspect the media for any precipitate. 2. Determine the solubility of this compound in your specific cell culture medium. 3. Prepare fresh stock solutions and dilute them appropriately just before use. |
| Solvent toxicity: The solvent used to dissolve this compound (e.g., DMSO) can have its own cellular effects. | 1. Include a vehicle-only control in all experiments. 2. Keep the final solvent concentration as low as possible (typically <0.1%). |
| Inhibition of other cellular processes: The fluoromethylketone (Fmk) moiety is a reactive group that could potentially interact with other cellular nucleophiles, although it is designed for specificity towards a cysteine residue in the RSK active site. | 1. Use the lowest effective concentration of this compound. 2. Test a closely related analog of this compound that is inactive against RSK as a negative control. |
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
A1: this compound is a potent and selective inhibitor of the p90 Ribosomal S6 Kinase (RSK) family, specifically targeting the C-terminal kinase domain (CTKD).[1][2] It acts as an irreversible inhibitor by forming a covalent bond with a specific cysteine residue within the kinase's active site.[3]
Q2: What are the known off-targets of this compound?
A2: The parent compound, Fmk, has been reported to inhibit other protein kinases, including members of the Src family (Src, Lck, Yes), Eph-A2, and S6K1.[1] However, the potency against these off-targets is significantly lower than for RSK2. For example, the IC50 for Fmk against RSK2 is 15 nM, while for the Src family kinase Fyn, it is approximately 4 µM (4000 nM).[3][4]
Q3: How can I minimize off-target effects in my experiments?
A3: To minimize off-target effects, it is crucial to use the lowest effective concentration of this compound that inhibits RSK activity in your cellular system. We recommend performing a dose-response curve to determine the optimal concentration. Additionally, including proper controls, such as a vehicle control and potentially a structurally unrelated RSK inhibitor, can help differentiate on-target from off-target effects.
Q4: Is this compound a reversible or irreversible inhibitor?
A4: this compound is an irreversible inhibitor.[1][2] This is an important consideration for experimental design, particularly for washout experiments, as the inhibitory effect will persist until new RSK protein is synthesized.
Q5: What is the basis for the selectivity of this compound for RSK?
A5: The selectivity of Fmk is attributed to the presence of two key amino acid residues in the ATP-binding pocket of the RSK C-terminal kinase domain: a threonine and a cysteine.[3] Most other kinases lack this specific combination of residues, which makes them less susceptible to inhibition by Fmk.[3]
Quantitative Data
The following table summarizes the available quantitative data on the inhibitory activity of Fmk, the parent compound of this compound. This data highlights the selectivity of Fmk for RSK2 over other kinases.
| Kinase Target | IC50 (nM) | Fold Selectivity (vs. RSK2) | Reference |
| RSK2 (wild-type) | 15 | 1x | [3][4] |
| Fyn (wild-type) | ~4000 | ~267x | [3][4] |
Experimental Protocols
Protocol 1: In Vitro Kinase Assay to Determine IC50 Values
This protocol describes a general method for determining the half-maximal inhibitory concentration (IC50) of this compound against a purified kinase.
-
Prepare Kinase Reaction Buffer: A typical buffer may contain 25 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM DTT, and 0.01% Triton X-100.
-
Prepare Kinase and Substrate: Dilute the purified kinase and its specific substrate to their final desired concentrations in the reaction buffer.
-
Prepare this compound Dilutions: Perform a serial dilution of this compound in DMSO, and then dilute further in the kinase reaction buffer to achieve the final desired concentrations.
-
Pre-incubation (for irreversible inhibitors): Mix the kinase with the different concentrations of this compound or vehicle (DMSO) and incubate for a defined period (e.g., 30 minutes) at room temperature to allow for covalent bond formation.
-
Initiate Kinase Reaction: Add ATP (often radiolabeled, e.g., [γ-32P]ATP) and the kinase substrate to start the reaction. Incubate at 30°C for a specific time (e.g., 20-30 minutes).
-
Stop Reaction and Quantify: Stop the reaction (e.g., by adding EDTA or spotting onto phosphocellulose paper). Quantify the amount of phosphorylated substrate using an appropriate method (e.g., scintillation counting or fluorescence-based detection).
-
Data Analysis: Plot the percentage of kinase activity against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: Cellular Western Blot to Assess On-Target and Off-Target Effects
This protocol allows for the assessment of this compound's activity in a cellular context by measuring the phosphorylation status of downstream targets.
-
Cell Culture and Treatment: Plate cells and grow to the desired confluency. Treat the cells with a range of this compound concentrations or a vehicle control for the desired duration.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies specific for the phosphorylated and total forms of the protein of interest (e.g., phospho-RSK substrates, phospho-Src, total RSK, total Src).
-
Detection: Incubate with the appropriate HRP-conjugated secondary antibodies and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels to determine the effect of this compound on the target and potential off-targets.
Visualizations
Caption: this compound signaling pathway inhibition.
Caption: Troubleshooting workflow for this compound experiments.
References
how to improve the efficacy of Fmk-mea treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the efficacy of Fmk-mea treatment in their experiments.
Troubleshooting Guide
This guide addresses common issues encountered during this compound experiments in a question-and-answer format.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor Solubility / Precipitation | This compound has limited solubility in aqueous solutions. Improper solvent or concentration. | Use a recommended solvent system. A common formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1] For in vivo studies, 10% DMSO in corn oil is also an option.[1] If precipitation occurs, gentle heating and/or sonication can aid dissolution.[1] Prepare fresh working solutions for in vivo experiments on the day of use. |
| Inconsistent or Suboptimal Inhibition of RSK2 Activity | Incorrect dosage or treatment duration. Degradation of this compound. Cell line-specific sensitivity. | Perform a dose-response study to determine the optimal concentration for your specific cell line and experimental conditions. Fmk has been shown to inhibit EGF-induced Ser386 phosphorylation of endogenous RSK2 with an IC50 of ~200 nM in COS-7 cells.[2] Ensure proper storage of this compound stock solutions (-20°C for short-term, -80°C for long-term, protected from light).[1] Verify RSK2 expression levels in your cell model. |
| Observed Off-Target Effects | Fmk has been reported to inhibit other kinases at higher concentrations, such as Src, Lck, Yes, Eph-A2, and S6K1.[3][4] | Use the lowest effective concentration of this compound as determined by your dose-response studies. Include appropriate controls, such as treating cells with inhibitors for the potential off-target kinases, to dissect the specific effects of RSK2 inhibition.[3] Consider using alternative RSK inhibitors with different selectivity profiles for comparative studies. |
| High Cellular Toxicity or Poor Viability | The solvent (e.g., DMSO) may be toxic at high concentrations. The concentration of this compound may be too high for the specific cell type. | Keep the final concentration of DMSO in cell culture media below 0.5%. Perform a cytotoxicity assay (e.g., MTT or CellTox Green) to determine the cytotoxic concentration of this compound in your cell line.[5][6] |
| Lack of Expected Phenotypic Effect (e.g., no reduction in metastasis) | Insufficient drug exposure in vivo. The model system may not be dependent on the RSK2 signaling pathway. | For in vivo studies in mice, a commonly used dosage is 80 mg/kg/day administered via intraperitoneal injection.[1] Confirm that the RSK2-CREB signaling pathway is active and relevant in your experimental model by assessing the phosphorylation status of RSK2 and CREB. |
| Difficulty in Assessing Target Engagement | Inefficient cell lysis or antibody issues for Western blotting. | Use appropriate lysis buffers containing phosphatase and protease inhibitors. Validate the specificity of your phospho-RSK2 (Ser386) and phospho-CREB (Ser133) antibodies. Consider using an in vitro kinase assay to directly measure RSK2 activity.[7][8] |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a water-soluble derivative of Fmk, which acts as a potent, selective, and irreversible inhibitor of the p90 ribosomal S6 kinase (RSK) family, particularly RSK1 and RSK2.[1][4] It covalently modifies a cysteine residue in the ATP-binding pocket of the C-terminal kinase domain (CTKD) of RSK, thereby preventing its autophosphorylation and subsequent activation of the N-terminal kinase domain (NTKD).[4] This ultimately blocks the phosphorylation of downstream substrates like CREB.
Q2: How should I prepare and store this compound?
A2: this compound is a solid that should be stored at -20°C, protected from light. Stock solutions are typically prepared in DMSO. For long-term storage, stock solutions should be kept at -80°C (stable for up to 6 months), while for short-term use, -20°C is sufficient (stable for up to 1 month).[1] It is recommended to prepare fresh dilutions in culture media or saline for each experiment.
Q3: What are the known off-targets of this compound?
A3: While Fmk is highly selective for the RSK family, it has been shown to inhibit other kinases at higher concentrations, including the tyrosine kinases Src, Lck, Yes, and Eph-A2, as well as S6K1.[3][4]
Q4: How can I monitor the efficacy of this compound treatment?
A4: The most direct way to monitor this compound efficacy is to assess the phosphorylation status of RSK2 at Serine 386 (Ser386) and its downstream target, CREB, at Serine 133 (Ser133) via Western blotting.[1] A reduction in the phosphorylation of these sites indicates successful target inhibition. Functional assays, such as cell invasion or migration assays, can be used to assess the phenotypic consequences of RSK2 inhibition.
Q5: Is this compound stable in cell culture media?
Quantitative Data Summary
Table 1: Fmk/Fmk-mea Potency and Efficacy
| Parameter | Value | Cell Line / System | Reference |
| Fmk IC50 (RSK2 CTD) | 15 nM | In vitro kinase assay | [2] |
| Fmk IC50 (EGF-induced RSK2 Ser386 phosphorylation) | ~200 nM | COS-7 cells | [2] |
| fmk-pa EC50 (PMA-induced Ser386 phosphorylation) | ~30 nM | Mammalian cells | [11] |
| This compound in vivo dosage | 80 mg/kg/day | Nude mice with M4e cell xenografts | [1] |
Table 2: Recommended Formulations for this compound
| Application | Solvent System | Solubility | Reference |
| In Vitro | DMSO | ≥ 100 mg/mL | [1] |
| In Vivo | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | [1] |
| In Vivo | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL | [1] |
| In Vivo | 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL | [1] |
Experimental Protocols
Protocol 1: In Vitro RSK2 Kinase Activity Assay
This protocol is adapted from established methods to measure RSK2 kinase activity.[7][12]
-
Immunoprecipitation of RSK2:
-
Lyse cells treated with or without this compound in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Incubate cell lysates with an anti-RSK2 antibody overnight at 4°C.
-
Add protein A/G agarose beads and incubate for 2-4 hours at 4°C to capture the immune complexes.
-
Wash the beads several times with lysis buffer and then with kinase assay buffer.
-
-
Kinase Reaction:
-
Resuspend the beads in kinase buffer containing a suitable substrate (e.g., GST-S6 peptide) and ATP.
-
Incubate the reaction mixture at 30°C for 30 minutes.
-
Stop the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.
-
-
Detection of Phosphorylation:
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a phospho-specific antibody against the substrate (e.g., anti-phospho-S6).
-
Normalize the signal to the total amount of substrate or RSK2.
-
Protocol 2: Assessment of CREB Phosphorylation by Western Blot
-
Cell Treatment and Lysis:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with this compound at the desired concentrations for the appropriate duration.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification and Electrophoresis:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
-
Western Blotting:
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-CREB (Ser133) and total CREB overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensities and express the results as the ratio of phospho-CREB to total CREB.
-
Signaling Pathway and Workflow Diagrams
Caption: this compound inhibits the RSK2 signaling pathway.
Caption: Workflow for assessing this compound efficacy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. FMK | RSK inhibitor | Probechem Biochemicals [probechem.com]
- 3. FMK, an Inhibitor of p90RSK, Inhibits High Glucose-Induced TXNIP Expression via Regulation of ChREBP in Pancreatic β Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. zjubiolab.zju.edu.cn [zjubiolab.zju.edu.cn]
- 6. researchgate.net [researchgate.net]
- 7. Bacterial Expression, Purification and In Vitro Phosphorylation of Full-Length Ribosomal S6 Kinase 2 (RSK2) | PLOS One [journals.plos.org]
- 8. researchgate.net [researchgate.net]
- 9. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A clickable inhibitor reveals context-dependent autoactivation of p90 RSK - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Identifying requirements for RSK2 specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining Experimental Protocols Using Fmk-mea
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Fmk-mea, a potent and selective inhibitor of p90 Ribosomal S6 Kinase (RSK).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a water-soluble derivative of FMK, which acts as a potent and selective inhibitor of p90 Ribosomal S6 Kinase (RSK), particularly RSK2.[1][2] It functions as an irreversible inhibitor by covalently modifying the C-terminal kinase domain of RSK.[3] This inhibition prevents the autophosphorylation of RSK at Ser-386, a critical step for its kinase activity.[1][4]
Q2: What are the common research applications of this compound?
This compound is primarily used in cancer research to investigate the role of RSK2 in tumor invasion and metastasis.[1][2][4] Studies have shown that this compound can attenuate the invasive ability of various cancer cell lines.[1][2] It is also utilized in diabetes research to study pancreatic β-cell dysfunction and the effects of high glucose.[5]
Q3: How should this compound be stored?
For long-term storage, this compound stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light and under nitrogen.[1] It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.[6] Working solutions for in vivo experiments should be prepared fresh on the day of use.[1][3]
Q4: What are the recommended solvent formulations for this compound?
This compound is soluble in DMSO.[4] For in vivo studies, several solvent formulations can be used to achieve a clear solution. Common formulations include:
Q5: Does this compound have known off-target effects?
While Fmk is considered a specific RSK inhibitor, some studies indicate potential off-target effects. For instance, FMK has been shown to inhibit other protein tyrosine kinases such as Src, Lck, Yes, and Eph-A2, as well as S6K1.[3] It is crucial to include appropriate controls in your experiments to account for potential off-target effects.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Precipitation of this compound during solution preparation. | The compound has limited solubility in aqueous solutions. The solvent formulation may not be optimal. | Gentle heating and/or sonication can be used to aid dissolution.[1][3] Ensure the solvent components are added sequentially and mixed thoroughly at each step.[1][3] Consider trying an alternative solvent formulation as listed in the FAQs. |
| Inconsistent or no inhibition of RSK activity observed. | Incorrect concentration of this compound used. Degradation of the compound due to improper storage. The specific RSK isoform in your model system may be less sensitive to this compound. | Verify the final concentration of this compound in your assay. Ensure that the stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles.[1][6] Confirm the expression and activity of RSK2 in your model system. Consider using a positive control to validate your assay setup. |
| Cell toxicity observed at effective inhibitory concentrations. | High concentrations of DMSO or other solvents in the final working solution. Off-target effects of this compound. | Ensure the final concentration of DMSO in the cell culture medium is low (typically <0.5%) to avoid solvent-induced toxicity.[6] Perform a dose-response curve to determine the optimal concentration that provides inhibition with minimal toxicity. Include a vehicle control (solvent without this compound) to assess the effect of the solvent alone. |
| No effect on primary tumor growth in vivo, only on metastasis. | This compound primarily affects cell invasion and metastasis, not proliferation, in some cancer models.[1][2] | This may be an expected outcome. This compound's mechanism is often linked to the inhibition of pathways that promote cell migration and invasion, which may not directly impact the growth rate of the primary tumor.[1][2][4] |
| Variability in results between experimental batches. | Inconsistent preparation of this compound working solutions. Differences in cell passage number or confluency. | Prepare fresh working solutions for each experiment from a properly stored stock.[1][3] Standardize cell culture conditions, including passage number and seeding density, for all experiments. |
Experimental Protocols
In Vitro RSK2 Kinase Activity Assay
This protocol is a general guideline for assessing the inhibitory effect of this compound on RSK2 kinase activity.
Materials:
-
Recombinant active RSK2 enzyme
-
Active ERK kinase (for RSK2 activation)
-
Kinase assay buffer (e.g., 20 mM HEPES pH 8.0, 10 mM MgCl₂, 2 mM TCEP)
-
ATP
-
Peptide substrate for RSK2 (e.g., CTD-tide)
-
[γ-³²P] ATP
-
This compound stock solution (in DMSO)
-
Phosphocellulose paper disks
-
Scintillation counter
Procedure:
-
Activate recombinant RSK2 by incubating it with active ERK in kinase assay buffer with ATP for 1 hour at 30°C.
-
Prepare serial dilutions of this compound in kinase assay buffer.
-
In a new reaction tube, add the activated RSK2, the peptide substrate, and the desired concentration of this compound (or vehicle control).
-
Initiate the kinase reaction by adding [γ-³²P] ATP.
-
Incubate for 20 minutes at room temperature.
-
Stop the reaction by spotting a portion of the reaction mixture onto a phosphocellulose paper disk.
-
Wash the disks extensively to remove unincorporated [γ-³²P] ATP.
-
Measure the radioactivity on the disks using a scintillation counter to determine kinase activity.
-
Calculate the percentage of inhibition relative to the vehicle control.
In Vivo Xenograft Model for Metastasis Study
This protocol outlines a general procedure for evaluating the effect of this compound on tumor metastasis in a nude mouse xenograft model.[1][2]
Materials:
-
Athymic nude mice (female, 4-6 weeks old)
-
Highly metastatic cancer cell line (e.g., M4e)
-
Phosphate-buffered saline (PBS)
-
This compound
-
Vehicle control solution (e.g., PBS)
Procedure:
-
Inject cancer cells (e.g., 0.5 x 10⁶ cells in 100 µL of PBS) into the desired site of the mice (e.g., submandibular to the mylohyoid muscle).[1]
-
Allow the primary tumors to establish for a set period (e.g., 5 days).
-
Divide the mice into two groups with similar average tumor sizes: a treatment group and a control group.
-
Administer this compound to the treatment group daily via intraperitoneal injection (e.g., 80 mg/kg).[1][2]
-
Administer the vehicle control to the control group on the same schedule.
-
Continue the treatment for a specified duration (e.g., 16 days).[1][2]
-
Monitor tumor growth and the health of the mice throughout the experiment.
-
At the end of the treatment period, sacrifice the mice and excise the primary tumors and lymph nodes.
-
Analyze the tissues to assess the extent of metastasis.
Visualizations
Caption: this compound signaling pathway and mechanism of action.
Caption: In vivo experimental workflow for this compound studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | inhibitor/agonist | CAS 1414811-15-6 | Buy this compound from Supplier InvivoChem [invivochem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. FMK, an Inhibitor of p90RSK, Inhibits High Glucose-Induced TXNIP Expression via Regulation of ChREBP in Pancreatic β Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. resources.novusbio.com [resources.novusbio.com]
Technical Support Center: Troubleshooting Inconsistencies in Assays with FMK-based Inhibitors
Welcome to the technical support center for addressing inconsistencies in experimental results when using Fluoromethyl ketone (FMK)-based inhibitors. This guide is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve common issues encountered during their experiments.
A Note on "Fmk-mea": The term "this compound" is not a standard scientific acronym. We are interpreting it to refer to assays or measurements involving FMK-based inhibitors. FMK moieties are commonly found in irreversible inhibitors targeting cysteine proteases (like caspases, e.g., Z-VAD-FMK) or certain kinases (e.g., RSK inhibitors). This guide provides support for these types of applications.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for FMK-based inhibitors?
A1: FMK-based inhibitors are typically irreversible inhibitors. The fluoromethyl ketone group acts as a reactive electrophile that forms a covalent bond with a nucleophilic residue in the enzyme's active site, such as the thiol group of a cysteine in caspases.[1][2] This covalent modification permanently inactivates the enzyme.
Q2: How should I prepare and store my FMK inhibitor stock solution?
A2: FMK inhibitors are typically dissolved in high-purity DMSO to create a concentrated stock solution (e.g., 10-20 mM).[3] This stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C for long-term stability, protected from light.[3][4] Before use, thaw the aliquot and bring it to room temperature.
Q3: Are FMK-based inhibitors cell-permeable?
A3: Yes, many FMK-based inhibitors are designed to be cell-permeable. They often feature modifications like O-methyl esters on peptide-based inhibitors to increase their hydrophobicity and allow them to cross the cell membrane.[5][6]
Q4: What is a suitable negative control for an FMK-based inhibitor?
A4: A common negative control is a non-inhibitory FMK-containing peptide, such as Z-FA-FMK, which is an inhibitor of cathepsins B and L but not caspases. This helps to control for any off-target effects of the FMK moiety itself or the vehicle (DMSO).
Q5: At what concentration should I use my FMK inhibitor in a cellular assay?
A5: The optimal working concentration can vary significantly depending on the specific inhibitor, cell type, cell density, and the apoptotic signal being investigated.[3][7] A typical range is between 50 nM and 100 µM.[3][7] It is crucial to perform a dose-response experiment to determine the most effective concentration for your specific assay.[7]
Troubleshooting Guide
Issue 1: High Background Signal or Apparent Lack of Inhibition
| Potential Cause | Suggested Solution |
| Inhibitor Degradation | Prepare fresh dilutions of your inhibitor from a properly stored stock aliquot. Avoid using old or improperly stored solutions.[5] |
| Incorrect Inhibitor Concentration | Perform a dose-response curve to determine the optimal inhibitor concentration for your specific cell line and experimental conditions.[7] |
| Insufficient Incubation Time | Ensure the inhibitor is pre-incubated with the cells for a sufficient time before adding the stimulus or substrate. An incubation time of 15-30 minutes is often a good starting point.[5] |
| High Cell Density | Optimize the cell seeding density. Too many cells can lead to a high endogenous signal that may overwhelm the inhibitor's effect. |
| Solvent (DMSO) Toxicity | Ensure the final concentration of DMSO in your cell culture medium is low (typically ≤ 0.5%) to avoid solvent-induced cell stress or death, which can mask the inhibitor's specific effects. Run a vehicle-only control.[3][7] |
Issue 2: High Variability Between Replicates
| Potential Cause | Suggested Solution |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before seeding and use calibrated pipettes to dispense equal volumes of cell suspension into each well. |
| Edge Effects in Multi-well Plates | Avoid using the outer wells of the plate, as they are more prone to evaporation and temperature fluctuations. Fill the outer wells with sterile PBS or media. |
| Inaccurate Pipetting | Use calibrated pipettes and proper pipetting techniques, especially when adding small volumes of concentrated inhibitor stocks. |
| Incomplete Mixing | Gently mix the plate after adding reagents to ensure even distribution without disturbing the cell monolayer. |
| Cell Clumping | Ensure cells are properly dissociated into a single-cell suspension before plating. Clumps of cells can lead to variable results. |
Experimental Protocols
General Protocol for a Cell-Based Assay Using an FMK Inhibitor
This protocol provides a general framework. You must optimize parameters such as cell density, inhibitor concentration, and incubation times for your specific experiment.
-
Cell Seeding:
-
Culture your cells to the desired confluency.
-
Harvest the cells and prepare a single-cell suspension.
-
Count the cells and adjust the density to the optimal concentration for your assay (e.g., 1-2 x 10^6 cells/mL).[5]
-
Seed the cells into a multi-well plate and allow them to adhere and recover for several hours or overnight.
-
-
Inhibitor Preparation and Addition:
-
Thaw your FMK inhibitor stock solution (e.g., 20 mM in DMSO) and the negative control.[3]
-
Prepare intermediate dilutions of the inhibitor in serum-containing culture medium or a suitable buffer (e.g., PBS + 1% BSA) immediately before use.[3][7]
-
Add the diluted inhibitor to the appropriate wells to achieve the desired final concentrations. Include a vehicle-only control (DMSO) and a negative control (e.g., Z-FA-FMK).
-
-
Pre-incubation:
-
Incubate the cells with the inhibitor for a predetermined amount of time (e.g., 30-60 minutes) at 37°C and 5% CO2 to allow for cell penetration and target engagement.
-
-
Stimulation:
-
Add your stimulus (e.g., an apoptosis-inducing agent) to the wells.
-
Incubate for the desired period to allow for the biological response to occur.
-
-
Assay Measurement:
-
Perform the final measurement according to your specific assay protocol (e.g., read fluorescence/luminescence, perform cell lysis for western blotting, etc.).
-
Visualizations
Experimental Workflow for an FMK Inhibitor Assay
Caption: General experimental workflow for using an FMK-based inhibitor in a cell-based assay.
Simplified Caspase-Dependent Apoptosis Pathway
Caption: Simplified signaling pathway of caspase-dependent apoptosis and the inhibitory action of FMK-based inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Peptidyl fluoromethyl ketones as thiol protease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. resources.rndsystems.com [resources.rndsystems.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. bio-rad.com [bio-rad.com]
- 6. How to Use Inhibitors [sigmaaldrich.com]
- 7. resources.rndsystems.com [resources.rndsystems.com]
Fmk-mea stability and storage best practices
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability, storage, and best practices for the use of Fmk-mea, a potent and selective p90 Ribosomal S6 Kinase (RSK) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (fluoromethylketone-methoxyethylamine) is a potent and selective inhibitor of p90 Ribosomal S6 Kinase (RSK), specifically targeting the RSK2 isoform.[1][2] It functions as an irreversible inhibitor by covalently modifying the C-terminal kinase domain of RSK.[3][4] This action prevents the downstream signaling cascades that are involved in cell proliferation, survival, and metastasis.[5][6]
Q2: What are the recommended storage conditions for this compound powder?
A2: For long-term stability, this compound powder should be stored at -20°C under a nitrogen atmosphere and protected from light. Under these conditions, it is stable for up to 3 years. For shorter periods, it can be stored at 4°C for up to 2 years.
Q3: How should I prepare and store this compound stock solutions?
A3: It is recommended to prepare a concentrated stock solution in anhydrous DMSO.[1] this compound is soluble in DMSO at concentrations of 100 mg/mL (250.34 mM); sonication may be required to fully dissolve the compound.[1] Once prepared, the stock solution should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light and under a nitrogen atmosphere.[1][3]
Q4: Is this compound stable in aqueous solutions?
A4: While this compound is a water-soluble derivative of Fmk, it is advisable to prepare aqueous working solutions fresh on the day of the experiment.[1] The fluoromethylketone moiety is reactive and may be susceptible to hydrolysis over time in aqueous environments. For in vivo experiments, working solutions should be prepared immediately before use.[1]
Troubleshooting Guide
Issue 1: I am not observing the expected inhibition of RSK2 activity in my cell-based assay.
-
Possible Cause 1: Improper storage or handling of this compound.
-
Solution: Ensure that the this compound powder and DMSO stock solutions have been stored according to the recommended conditions (see table below) and protected from light and moisture. Repeated freeze-thaw cycles of the stock solution can lead to degradation and should be avoided by using aliquots.[1]
-
-
Possible Cause 2: Degradation of this compound in the working solution.
-
Solution: Prepare fresh working dilutions from a frozen stock for each experiment. Do not store this compound in aqueous media for extended periods.
-
-
Possible Cause 3: Suboptimal assay conditions.
-
Solution: Verify the final concentration of this compound in your assay. Ensure that the incubation time is sufficient for the inhibitor to interact with the target. Also, check the health and passage number of your cell line, as cellular responses can vary.
-
-
Possible Cause 4: High protein concentration in the assay medium.
-
Solution: High concentrations of serum or other proteins in the cell culture medium can sometimes bind to small molecule inhibitors, reducing their effective concentration. Consider reducing the serum concentration during the treatment period, if compatible with your experimental design.
-
Issue 2: I am observing precipitation of this compound when preparing my working solution.
-
Possible Cause 1: Low solubility in the chosen solvent system.
-
Possible Cause 2: Rapid dilution of the DMSO stock solution.
-
Solution: When diluting the DMSO stock into an aqueous buffer or cell culture medium, add the stock solution dropwise while vortexing or mixing to prevent localized high concentrations that can lead to precipitation. Stepwise dilution is recommended.[7]
-
-
Possible Cause 3: Temperature effects.
-
Solution: If you notice precipitation upon cooling, gentle warming to 37°C and/or sonication may help to redissolve the compound.[1] However, always ensure that the final working solution is clear before adding it to your experiment.
-
Issue 3: I am seeing off-target effects in my experiments.
-
Possible Cause 1: High concentration of this compound.
-
Solution: Perform a dose-response experiment to determine the optimal concentration of this compound that inhibits RSK2 without causing significant off-target effects. While this compound is selective for RSK, very high concentrations may inhibit other kinases.[3]
-
-
Possible Cause 2: Compound purity.
-
Solution: Ensure you are using a high-purity batch of this compound. Impurities can lead to unexpected biological activities. Refer to the Certificate of Analysis (CoA) provided by the supplier.
-
Quantitative Data Summary
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Special Conditions |
| Solid Powder | -20°C | 3 years | Protect from light, store under nitrogen |
| 4°C | 2 years | Protect from light, store under nitrogen | |
| In Solvent (DMSO) | -80°C | 6 months | Protect from light, store under nitrogen, avoid repeated freeze-thaw cycles |
| -20°C | 1 month | Protect from light, store under nitrogen, avoid repeated freeze-thaw cycles |
Data sourced from multiple supplier recommendations.[1][3]
Table 2: Solubility of this compound
| Solvent | Concentration | Notes |
| DMSO | ≥ 100 mg/mL (250.34 mM) | Ultrasonic treatment may be needed. Use newly opened, anhydrous DMSO for best results.[1] |
| In vivo formulation 1 | ≥ 2.5 mg/mL (6.26 mM) | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.[1] |
| In vivo formulation 2 | ≥ 2.5 mg/mL (6.26 mM) | 10% DMSO, 90% (20% SBE-β-CD in Saline).[1] |
| In vivo formulation 3 | ≥ 2.5 mg/mL (6.26 mM) | 10% DMSO, 90% Corn Oil.[1] |
Experimental Protocols
Protocol 1: Preparation of this compound for In Vitro Cell-Based Assays
-
Prepare a 10 mM stock solution:
-
Dissolve this compound powder in anhydrous DMSO to a final concentration of 10 mM.
-
If necessary, gently warm the solution to 37°C or use an ultrasonic bath to ensure complete dissolution.[1]
-
-
Aliquot and store:
-
Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[1]
-
-
Prepare working solutions:
-
On the day of the experiment, thaw an aliquot of the 10 mM stock solution.
-
Prepare serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations.
-
Ensure the final concentration of DMSO in the culture medium is below 0.5% to avoid cytotoxicity.[7] A vehicle control with the same final DMSO concentration should be included in the experiment.
-
Protocol 2: Western Blot Analysis of RSK2 Inhibition
This protocol is adapted from a study investigating the this compound-mediated inhibition of the RSK2-CREB signaling pathway.[5]
-
Cell Treatment:
-
Plate cells (e.g., A549, highly invasive human cancer cells) and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound or a vehicle control (DMSO) for the desired duration (e.g., 24 hours).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-RSK2 (Ser386) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
To confirm equal protein loading, probe a separate membrane or strip and re-probe the same membrane with an antibody against total RSK2 and a loading control (e.g., β-actin).
-
-
Detection:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities to determine the extent of RSK2 phosphorylation inhibition.
-
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | inhibitor/agonist | CAS 1414811-15-6 | Buy this compound from Supplier InvivoChem [invivochem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A clickable inhibitor reveals context-dependent autoactivation of p90 RSK - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The prometastatic ribosomal S6 kinase 2-cAMP response element-binding protein (RSK2-CREB) signaling pathway up-regulates the actin-binding protein fascin-1 to promote tumor metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. FMK, an Inhibitor of p90RSK, Inhibits High Glucose-Induced TXNIP Expression via Regulation of ChREBP in Pancreatic β Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.cn [medchemexpress.cn]
Technical Support Center: Fmk-mea and Inhibitor Cytotoxicity in Long-Term Studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing the potential cytotoxicity of Fmk-mea and other inhibitors in long-term experimental settings. The information is presented in a question-and-answer format for clarity and ease of use.
Section 1: Understanding this compound
FAQ 1: What is the primary mechanism of action of this compound?
This compound is a potent and selective inhibitor of the p90 Ribosomal S6 Kinase (RSK) family of proteins, specifically targeting RSK2.[1][2][3] It is a water-soluble derivative of the RSK inhibitor, fmk.[1][2] this compound works by covalently modifying the C-terminal kinase domain of RSK, thereby inhibiting its kinase activity.[3][4] This inhibition can attenuate cancer cell invasion and metastasis.[1][2]
Signaling Pathway of RSK Inhibition by this compound
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | inhibitor/agonist | CAS 1414811-15-6 | Buy this compound from Supplier InvivoChem [invivochem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. FMK, an Inhibitor of p90RSK, Inhibits High Glucose-Induced TXNIP Expression via Regulation of ChREBP in Pancreatic β Cells - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating Fmk-mea Results: A Guide to Genetic Approaches
For Researchers, Scientists, and Drug Development Professionals
Fmk-mea is a potent, selective, and irreversible inhibitor of the p90 Ribosomal S6 Kinase (RSK) family of serine/threonine kinases. It is a valuable tool for elucidating the roles of RSK in various cellular processes, including cell growth, survival, and motility. However, like all pharmacological inhibitors, this compound is not without the potential for off-target effects. Therefore, it is crucial to validate findings obtained with this compound using orthogonal, genetics-based approaches to ensure that the observed phenotypes are indeed a consequence of RSK inhibition.
This guide provides a comprehensive comparison of this compound with genetic methods for inhibiting RSK function, including siRNA/shRNA-mediated knockdown and CRISPR/Cas9-mediated knockout. We present quantitative data from studies employing these techniques, detailed experimental protocols, and visualizations of the relevant signaling pathways and experimental workflows.
Comparing Pharmacological and Genetic Inhibition of RSK
The primary advantage of using this compound is its ease of use, rapid action, and dose-dependent and reversible (in the case of some inhibitors) nature. However, the potential for off-target effects is a significant drawback.[1][2] Genetic approaches, while often more time-consuming to implement, offer a higher degree of specificity, directly targeting the expression of the gene of interest.
| Approach | Pros | Cons | Typical Applications |
| This compound (Pharmacological) | - Rapid onset of action- Dose-dependent inhibition- Reversible (for some inhibitors)- Easy to implement in various experimental systems | - Potential for off-target effects- May not inhibit all RSK isoforms equally- Can be difficult to achieve complete inhibition | - Initial screening and target validation- Studying acute effects of RSK inhibition- Dose-response studies |
| siRNA/shRNA (Genetic Knockdown) | - High specificity for the target mRNA- Can target specific RSK isoforms- Can achieve significant reduction in protein expression | - Incomplete knockdown (residual protein may remain)- Potential for off-target effects due to seed region homology- Transient effect (siRNA) or requires viral delivery (shRNA) | - Validating the on-target effects of inhibitors- Studying the function of specific RSK isoforms- Long-term studies of partial loss-of-function |
| CRISPR/Cas9 (Genetic Knockout) | - Complete and permanent loss of gene function- High specificity- Can target specific RSK isoforms | - Time-consuming to generate knockout cell lines/animals- Potential for off-target mutations- Irreversible loss of function may be lethal | - Definitive validation of gene function- Studying the effects of complete loss-of-function- Generating knockout models for in vivo studies |
Quantitative Data Comparison
The following tables summarize quantitative data from studies that have compared the effects of RSK inhibitors with genetic approaches.
Table 1: Comparison of RSK inhibitor BI-D1870 and RSK1/2 Knockout on Downstream Signaling
| Treatment | p-YB1 (Ser102) Intensity (Arbitrary Units) | p-ERK (Thr202/Tyr204) Intensity (Arbitrary Units) |
| Wild-Type (WT) + EGF | 1.00 | 1.00 |
| RSK1 Knockout + EGF | 0.95 | 1.05 |
| RSK2 Knockout + EGF | 0.45 | 1.02 |
| WT + EGF + BI-D1870 | 0.30 | 1.00 |
Data adapted from a study on glioblastoma cells, showing that both RSK2 knockout and the pan-RSK inhibitor BI-D1870 reduce the phosphorylation of the RSK substrate YB1, while having minimal effect on the upstream kinase ERK.[3]
Table 2: Effect of this compound and ChREBP Knockdown on High Glucose-Induced TXNIP Expression
| Condition | TXNIP Protein Level (Fold Change vs. Control) |
| High Glucose (HG) | 3.5 |
| HG + Fmk (20 µM) | 1.2 |
| HG + ChREBP siRNA | 1.5 |
| HG + Fmk + ChREBP siRNA | 1.3 |
Data from a study in pancreatic β-cells, demonstrating that both the RSK inhibitor Fmk and siRNA-mediated knockdown of the downstream transcription factor ChREBP can suppress the induction of TXNIP by high glucose, suggesting they act on the same pathway.
Experimental Protocols
Protocol 1: siRNA-Mediated Knockdown of RSK1
This protocol describes a general procedure for the transient knockdown of RSK1 (RPS6KA1) in cultured mammalian cells using small interfering RNA (siRNA).
Materials:
-
HEK293T cells (or other suitable cell line)
-
DMEM with 10% FBS and 1% penicillin/streptomycin
-
Opti-MEM I Reduced Serum Medium
-
Lipofectamine RNAiMAX Transfection Reagent
-
Control siRNA (non-targeting)
-
RSK1-specific siRNA duplexes (validated sequences recommended)
-
Phosphate-buffered saline (PBS)
-
6-well tissue culture plates
-
Reagents for protein extraction and Western blotting
Procedure:
-
Cell Seeding: The day before transfection, seed 2 x 10^5 HEK293T cells per well in a 6-well plate in 2 mL of complete growth medium. Cells should be 60-80% confluent at the time of transfection.
-
siRNA-Lipofectamine Complex Formation:
-
For each well, dilute 50 pmol of siRNA (control or RSK1-specific) into 250 µL of Opti-MEM.
-
In a separate tube, dilute 5 µL of Lipofectamine RNAiMAX into 250 µL of Opti-MEM and incubate for 5 minutes at room temperature.
-
Combine the diluted siRNA and diluted Lipofectamine RNAiMAX, mix gently, and incubate for 20 minutes at room temperature to allow for complex formation.
-
-
Transfection: Add the 500 µL of siRNA-lipid complexes dropwise to the cells in the 6-well plate. Gently rock the plate to ensure even distribution.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 48-72 hours.
-
Validation of Knockdown:
-
After the incubation period, wash the cells with PBS and lyse them in RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Perform Western blotting using a primary antibody specific for RSK1 to assess the knockdown efficiency. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Proceed with your downstream experiments (e.g., treatment with this compound, phenotypic assays).
-
Protocol 2: CRISPR/Cas9-Mediated Knockout of RSK2
This protocol provides a general workflow for generating RSK2 (RPS6KA2) knockout cell lines using the CRISPR/Cas9 system.
Materials:
-
HEK293T cells
-
Complete growth medium
-
Plasmid encoding Cas9 and a guide RNA (gRNA) targeting RSK2 (e.g., pX459)
-
Lipofectamine 3000 Transfection Reagent
-
Puromycin (for selection)
-
Reagents for genomic DNA extraction, PCR, and sequencing
-
Reagents for Western blotting
Procedure:
-
gRNA Design and Cloning: Design and clone two independent gRNAs targeting an early exon of the RSK2 gene into a Cas9 expression vector (e.g., pX459, which also contains a puromycin resistance cassette).
-
Transfection:
-
Seed HEK293T cells in a 6-well plate.
-
Transfect the cells with the Cas9-gRNA plasmid using Lipofectamine 3000 according to the manufacturer's instructions.
-
-
Selection: 24 hours post-transfection, begin selection by adding puromycin to the growth medium at a pre-determined optimal concentration.
-
Single-Cell Cloning: After 2-3 days of selection, the surviving cells are harvested and seeded at a very low density in 10-cm dishes to allow for the growth of individual colonies.
-
Expansion and Screening of Clones:
-
Pick individual colonies and expand them in separate wells.
-
Extract genomic DNA from each clone and perform PCR to amplify the targeted region of the RSK2 gene.
-
Sequence the PCR products to identify clones with frameshift mutations (indels) in the RSK2 gene.
-
-
Validation of Knockout:
-
Confirm the absence of RSK2 protein expression in the identified knockout clones by Western blotting.
-
Perform a functional assay (e.g., assessing the phosphorylation of a known RSK2 substrate) to confirm the loss of RSK2 activity.
-
Visualizing Workflows and Signaling Pathways
Experimental Workflow: Validating this compound with Genetic Approaches
RSK Signaling Pathway
Alternative RSK Inhibitors
While this compound is a potent tool, other RSK inhibitors with different mechanisms of action can also be used for comparison and validation.
-
BI-D1870: A potent and selective ATP-competitive inhibitor of all RSK isoforms. Unlike this compound, it is a reversible inhibitor.[4] However, it has been shown to have off-target effects on other kinases at higher concentrations.[5]
-
SL0101: A kaempferol glycoside that also acts as a reversible inhibitor of RSK. It has been reported to have off-target effects on mTORC1 signaling.[5][6]
-
LJH685 and LJI308: Newer generation, potent, and selective RSK inhibitors with improved pharmacokinetic properties compared to BI-D1870.
Conclusion
References
- 1. tandfonline.com [tandfonline.com]
- 2. Recognizing and exploiting differences between RNAi and small-molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | RSK1 and RSK2 serine/threonine kinases regulate different transcription programs in cancer [frontiersin.org]
- 4. BI-D1870 is a specific inhibitor of the p90 RSK (ribosomal S6 kinase) isoforms in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Two widely used RSK inhibitors, BI-D1870 and SL0101, alter mTORC1 signaling in a RSK-independent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
Fmk-mea vs. BTK Inhibitors: A Comparative Guide for Cancer Research
In the landscape of cancer research, kinase inhibitors have emerged as a cornerstone of targeted therapy. This guide provides a detailed comparison of Fmk-mea, a selective inhibitor of p90 Ribosomal S6 Kinase (RSK), with a prominent class of kinase inhibitors, the Bruton's Tyrosine Kinase (BTK) inhibitors, specifically Ibrutinib, Acalabrutinib, and Zanubrutinib. This comparison aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of their mechanisms, selectivity, and experimental data to inform their research.
Mechanism of Action: Targeting Different Nodes in Cancer Signaling
This compound: Inhibiting the RSK Signaling Pathway
This compound is a potent and selective, water-soluble derivative of the irreversible RSK inhibitor, Fmk. It primarily targets RSK2, a key downstream effector of the Ras-MAPK signaling pathway.[1] This pathway is frequently dysregulated in various cancers, promoting cell proliferation, survival, and metastasis. By inhibiting RSK2, this compound can attenuate the phosphorylation of downstream targets, such as CREB, which is involved in the regulation of genes associated with cell invasion and metastasis.[1]
BTK Inhibitors: Disrupting B-Cell Receptor Signaling
Ibrutinib, Acalabrutinib, and Zanubrutinib are irreversible inhibitors of Bruton's Tyrosine Kinase (BTK), a critical enzyme in the B-cell receptor (BCR) signaling pathway. This pathway is essential for the survival, proliferation, and trafficking of both normal and malignant B-cells. These inhibitors form a covalent bond with a cysteine residue (Cys481) in the active site of BTK, leading to its irreversible inhibition. This blockade of BTK signaling ultimately results in decreased B-cell proliferation and survival, making these inhibitors highly effective in the treatment of B-cell malignancies.
Comparative Performance Data
The following tables summarize the available quantitative data for this compound and the BTK inhibitors, focusing on their half-maximal inhibitory concentrations (IC50) against various cancer cell lines. It is important to note that these values are derived from different studies and experimental conditions, which may influence direct comparability.
Table 1: IC50 Values of Fmk against Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| CTV-1 | Acute Myeloid Leukemia | 3.01 |
| SNG-M | Endometrial Carcinoma | 6.50 |
| MOLM-13 | Acute Myeloid Leukemia | 9.07 |
| KARPAS-45 | Anaplastic Large Cell Lymphoma | 9.43 |
| RPMI-8402 | T-cell Acute Lymphoblastic Leukemia | 9.68 |
| KE-37 | T-cell Acute Lymphoblastic Leukemia | 14.10 |
| OCI-AML3 | Acute Myeloid Leukemia | 14.46 |
| PF-382 | T-cell Acute Lymphoblastic Leukemia | 15.94 |
| CFPAC-1 | Pancreatic Adenocarcinoma | 16.73 |
| YT | NK/T-cell Lymphoma | 17.59 |
| ALL-SIL | T-cell Acute Lymphoblastic Leukemia | 18.53 |
| NCI-H2087 | Lung Adenocarcinoma | 19.55 |
| MDA-MB-231 | Breast Cancer | 19.86 |
| BB49-HNC | Head and Neck Squamous Cell Carcinoma | 20.49 |
| KYSE-450 | Esophageal Squamous Cell Carcinoma | 21.12 |
Data sourced from the Genomics of Drug Sensitivity in Cancer Project.[2]
Table 2: IC50 Values of BTK Inhibitors in Various Cancer Cell Lines
| Inhibitor | Cell Line | Cancer Type | IC50 (nM) |
| Ibrutinib | BTK (cell-free) | - | 0.5 |
| DOHH2 | Diffuse Large B-cell Lymphoma | 11 (BTK autophosphorylation) | |
| BT474 | Breast Cancer | 9.94 | |
| SKBR3 | Breast Cancer | 8.89 | |
| Acalabrutinib | BTK (purified) | - | 3 |
| Zanubrutinib | TMD8 | Diffuse Large B-cell Lymphoma | 0.4 |
| REC-1 | Mantle Cell Lymphoma | 0.9 | |
| OCI-Ly10 | Diffuse Large B-cell Lymphoma | 1.5 |
Note: The IC50 values for BTK inhibitors are often in the nanomolar range, indicating high potency against their primary target.
Kinase Selectivity: A Key Differentiator
This compound: While this compound is a potent RSK2 inhibitor, its broader kinase selectivity profile is not as extensively characterized as that of the BTK inhibitors. The parent compound, Fmk, has been shown to inhibit other kinases, including Src, Lck, Yes, Eph-A2, and S6K1, although with varying potencies.[3] This suggests that this compound may have off-target effects that could contribute to its overall cellular activity.
BTK Inhibitors: The selectivity of BTK inhibitors has evolved with different generations.
-
Ibrutinib (First-generation): While highly effective against BTK, Ibrutinib also inhibits other kinases, including EGFR, TEC, and ITK, which can lead to off-target side effects.[4]
-
Acalabrutinib and Zanubrutinib (Second-generation): These inhibitors were designed to be more selective for BTK with reduced off-target activity.[5][6][7] Acalabrutinib, for instance, shows significantly less inhibition of EGFR, ITK, and TEC compared to Ibrutinib.[7][8] Zanubrutinib also demonstrates high selectivity for BTK.[9][10] This improved selectivity profile is associated with a better-tolerated safety profile in clinical settings.[11]
Signaling Pathways and Experimental Workflows
To visualize the distinct mechanisms of action and a typical experimental workflow, the following diagrams are provided in the DOT language for Graphviz.
Detailed Experimental Protocols
1. Cell Viability Assay (MTT Assay)
This protocol is a generalized procedure for determining the cytotoxic effects of kinase inhibitors on cancer cell lines.
-
Cell Seeding:
-
Harvest cancer cells from culture and perform a cell count.
-
Seed the cells into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Inhibitor Treatment:
-
Prepare a series of dilutions of the kinase inhibitor (this compound or BTK inhibitor) in culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted inhibitor to the respective wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
-
2. In Vitro Kinase Assay
This protocol provides a general framework for assessing the direct inhibitory activity of a compound against a specific kinase.
-
Reaction Setup:
-
Prepare a reaction buffer typically containing Tris-HCl, MgCl2, and DTT.
-
In a 96-well plate, add the purified kinase enzyme, the specific substrate (e.g., a peptide), and the kinase inhibitor at various concentrations.
-
Initiate the kinase reaction by adding ATP (often radiolabeled, e.g., [γ-33P]ATP).
-
-
Incubation:
-
Incubate the reaction mixture at 30°C for a specified time (e.g., 30-60 minutes).
-
-
Detection:
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Transfer the reaction mixture to a filter plate (e.g., P81 phosphocellulose) to capture the phosphorylated substrate.
-
Wash the filter plate to remove unincorporated [γ-33P]ATP.
-
Measure the radioactivity on the filter using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of kinase activity relative to the control (no inhibitor).
-
Determine the IC50 value by plotting the percentage of activity against the inhibitor concentration.
-
3. Cell Invasion Assay (Boyden Chamber Assay)
This protocol outlines a common method to evaluate the effect of kinase inhibitors on the invasive potential of cancer cells.
-
Chamber Preparation:
-
Rehydrate Matrigel-coated inserts (8 µm pore size) in a 24-well plate with serum-free medium for 2 hours at 37°C.
-
-
Cell Preparation and Seeding:
-
Harvest cancer cells and resuspend them in serum-free medium containing the kinase inhibitor at the desired concentration.
-
Seed the cell suspension (e.g., 5 x 10^4 cells) into the upper chamber of the insert.
-
-
Invasion Induction:
-
Add complete medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
-
Incubation:
-
Incubate the plate for 24-48 hours at 37°C in a humidified 5% CO2 incubator.
-
-
Analysis:
-
Remove the non-invading cells from the upper surface of the insert with a cotton swab.
-
Fix and stain the invading cells on the lower surface of the membrane (e.g., with crystal violet).
-
Count the number of stained cells in several microscopic fields.
-
-
Data Interpretation:
-
Compare the number of invading cells in the inhibitor-treated group to the control group to determine the percentage of invasion inhibition.
-
Conclusion
This compound and the BTK inhibitors represent two distinct classes of kinase inhibitors with different molecular targets and mechanisms of action in cancer. This compound, by targeting the RSK2 pathway, holds promise for cancers where this pathway is a key driver of metastasis. The BTK inhibitors have revolutionized the treatment of B-cell malignancies by effectively shutting down the BCR signaling pathway. The evolution from first to second-generation BTK inhibitors highlights the importance of kinase selectivity in improving the therapeutic window of targeted therapies. The choice of inhibitor for a specific research application will depend on the cancer type, the specific signaling pathways of interest, and the desired selectivity profile. The data and protocols presented in this guide provide a foundation for researchers to make informed decisions in their cancer research endeavors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Drug: FMK - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 3. The selectivity of protein kinase inhibitors: a further update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ibrutinib in the Treatment of Solid Tumors: Current State of Knowledge and Future Directions [mdpi.com]
- 5. Acalabrutinib (ACP-196): A Covalent Bruton Tyrosine Kinase Inhibitor with a Differentiated Selectivity and In Vivo Potency Profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Acalabrutinib: A Selective Bruton Tyrosine Kinase Inhibitor for the Treatment of B-Cell Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Acalabrutinib (ACP-196): a selective second-generation BTK inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. d-nb.info [d-nb.info]
- 9. Phase 1 study of the selective BTK inhibitor zanubrutinib in B-cell malignancies and safety and efficacy evaluation in CLL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 11. patientpower.info [patientpower.info]
Specificity of Fmk-mea as an RSK Inhibitor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the p90 Ribosomal S6 Kinase (RSK) inhibitor Fmk-mea with other commonly used RSK inhibitors. The information presented herein is intended to assist researchers in selecting the most appropriate tool compound for their studies by offering a comprehensive overview of inhibitor specificity, supported by experimental data and detailed protocols.
Introduction to RSK and this compound
The p90 Ribosomal S6 Kinases (RSK) are a family of serine/threonine kinases that act as downstream effectors of the Ras-MAPK signaling pathway, playing crucial roles in cell proliferation, survival, and motility.[1][2] Dysregulation of RSK activity has been implicated in various cancers, making it an attractive target for therapeutic intervention.[2]
This compound is a water-soluble derivative of the irreversible RSK inhibitor, Fmk.[3] Fmk and its derivatives are potent and selective inhibitors that covalently modify the C-terminal kinase domain (CTKD) of RSK1 and RSK2, thereby preventing its autophosphorylation and subsequent activation of the N-terminal kinase domain (NTKD).[4][5]
Comparative Analysis of RSK Inhibitor Specificity
The ideal kinase inhibitor exhibits high potency for its intended target while displaying minimal off-target effects. The following tables summarize the reported inhibitory activities of Fmk and its analogs compared to other widely used RSK inhibitors against RSK isoforms and a selection of off-target kinases.
Table 1: Potency of RSK Inhibitors Against RSK Isoforms
| Inhibitor | Target Domain | RSK1 IC₅₀ (nM) | RSK2 IC₅₀ (nM) | RSK3 IC₅₀ (nM) | RSK4 IC₅₀ (nM) |
| Fmk | CTKD | - | 15[6][7] | - | - |
| This compound | CTKD | - | - | - | - |
| BI-D1870 | NTKD | 31[2] | 24[2] | 18[2] | 15[2] |
| SL0101 | NTKD | Kᵢ: 1000 | IC₅₀: 89 | - | - |
| LJH685 | NTKD | 6[8] | 5[8] | 4[8] | - |
| LJI308 | NTKD | 6[9] | 4[9] | 13[9] | - |
Table 2: Off-Target Activity of Selected RSK Inhibitors
| Inhibitor | Off-Target Kinase | IC₅₀ (nM) |
| Fmk | Src | ~4000 |
| Lck | - | |
| Yes | - | |
| Eph-A2 | - | |
| S6K1 | -[5] | |
| BI-D1870 | PLK1 | ~100 |
| Aurora B | - | |
| MELK | - | |
| MST2 | - | |
| JAK2 | ~654 | |
| SL0101 | Aurora B | Partially inhibits |
| PIM3 | Partially inhibits | |
| LJI308 | S6K1 | 800[9] |
Note: A hyphen (-) indicates that while inhibition has been reported, specific IC₅₀ values were not found in the reviewed literature.
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the experimental context, the following diagrams illustrate the RSK signaling pathway and a general workflow for assessing inhibitor specificity.
Caption: The Ras-MAPK-RSK signaling cascade.
Caption: A general workflow for kinase inhibitor characterization.
Experimental Protocols
Detailed below are representative protocols for key experiments used to assess RSK inhibitor specificity.
In Vitro Radiometric Kinase Assay for IC₅₀ Determination
This assay directly measures the transfer of a radiolabeled phosphate from [γ-³²P]ATP to a substrate peptide by the kinase.
Materials:
-
Recombinant active RSK enzyme
-
Kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerolphosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)
-
Substrate peptide (e.g., KRRRLSSLRA)
-
[γ-³²P]ATP
-
10 mM ATP stock solution
-
Kinase inhibitor (e.g., this compound) dissolved in DMSO
-
Phosphocellulose P81 paper
-
1% phosphoric acid solution
-
Scintillation counter
Procedure:
-
Prepare a kinase reaction mixture containing kinase assay buffer, the desired concentration of recombinant RSK, and the substrate peptide.
-
Serially dilute the kinase inhibitor in DMSO and add to the reaction mixture. Include a DMSO-only control.
-
Initiate the kinase reaction by adding a mixture of non-radiolabeled ATP and [γ-³²P]ATP to a final concentration at or near the Kₘ for ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 15-30 minutes).
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose P81 paper.
-
Wash the P81 paper extensively with 1% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the incorporated radioactivity on the P81 paper using a scintillation counter.
-
Plot the percentage of kinase activity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Cellular Assay for RSK Inhibition via Immunoblotting
This method assesses the ability of an inhibitor to block the phosphorylation of a known RSK substrate in a cellular context.
Materials:
-
Cell line of interest (e.g., HEK293, A549)
-
Cell culture medium and supplements
-
Kinase inhibitor (e.g., this compound)
-
Stimulant to activate the MAPK pathway (e.g., Phorbol 12-myristate 13-acetate (PMA) or Epidermal Growth Factor (EGF))
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-RSK (Ser380), anti-total RSK, anti-phospho-downstream substrate, anti-total downstream substrate, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells and grow to the desired confluency.
-
Pre-treat cells with various concentrations of the kinase inhibitor or DMSO vehicle for a specified time.
-
Stimulate the cells with an agonist like PMA or EGF for a short period (e.g., 20-30 minutes) to activate the RSK pathway.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities to determine the extent of inhibition of substrate phosphorylation at different inhibitor concentrations.
Conclusion
The selection of a suitable RSK inhibitor is critical for obtaining reliable and interpretable experimental results. This compound, as a derivative of the potent and selective CTKD inhibitor Fmk, offers a valuable tool for studying RSK1 and RSK2. However, researchers should be aware of its potential off-target effects on certain tyrosine kinases and S6K1. For studies requiring pan-RSK inhibition, compounds like BI-D1870 and LJH685 may be more appropriate, although their own selectivity profiles must be considered. SL0101 provides an option for selective inhibition of RSK1 and RSK2 via the NTKD. Ultimately, the choice of inhibitor should be guided by the specific research question, the RSK isoforms of interest, and a thorough evaluation of the available specificity data. The experimental protocols provided in this guide offer a starting point for the in-house validation and characterization of any chosen RSK inhibitor.
References
- 1. Targeted Kinase Selectivity from Kinase Profiling Data - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro kinase assay [bio-protocol.org]
- 4. reactionbiology.com [reactionbiology.com]
- 5. This compound | inhibitor/agonist | CAS 1414811-15-6 | Buy this compound from Supplier InvivoChem [invivochem.com]
- 6. assayquant.com [assayquant.com]
- 7. assayquant.com [assayquant.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Kinase Selectivity Profiling Systems—General Panel [promega.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
Comparative Efficacy of Fmk-mea in the Inhibition of RSK2: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Fmk-mea, a potent inhibitor of Ribosomal S6 Kinase 2 (RSK2), with other known RSK2 inhibitors. This document outlines supporting experimental data, detailed protocols, and visual representations of key biological pathways and workflows to facilitate informed decisions in research and development.
Executive Summary
Ribosomal S6 Kinase 2 (RSK2) is a key downstream effector of the Ras/MAPK signaling pathway, playing a crucial role in cell proliferation, survival, and motility. Its aberrant activity has been implicated in various cancers, making it a compelling target for therapeutic intervention. This compound, a water-soluble derivative of the irreversible RSK inhibitor Fmk, has demonstrated significant potential in targeting RSK2. This guide provides an objective comparison of this compound with other notable RSK2 inhibitors, including SL-0101, BI-D1870, LJH685, BRD7389, and NSYSU-115, based on available experimental data.
Comparative Analysis of RSK2 Inhibitors
The following table summarizes the key characteristics and reported efficacy of this compound and its alternatives in inhibiting RSK2.
| Inhibitor | Target Domain | Mechanism of Action | RSK2 IC50 | Key Findings & Cell-Based Activity |
| This compound / Fmk | C-Terminal Kinase Domain (CTKD) | Irreversible, Covalent | 15 nM (for Fmk)[1][2] | A water-soluble derivative of Fmk, it effectively inhibits RSK2 activity in various cancer cell lines.[3] Fmk inhibits EGF-induced RSK2 autophosphorylation in cells with an EC50 of ~200 nM.[1] |
| SL-0101 | N-Terminal Kinase Domain (NTKD) | Reversible, ATP-Competitive | 85 nM - 0.4 µM[4][5] | A natural product that shows selectivity for RSK1/2.[6] Its use in some studies has been questioned due to potential off-target effects on mTORC1 signaling.[7][8] |
| BI-D1870 | N-Terminal Kinase Domain (NTKD) | Reversible, ATP-Competitive | 18 - 24 nM[9] | A potent pan-RSK inhibitor that also inhibits other kinases at higher concentrations.[9] Like SL-0101, it has been reported to have off-target effects on mTORC1 signaling.[7][8] |
| LJH685 | N-Terminal Kinase Domain (NTKD) | Reversible, ATP-Competitive | 5 nM | A potent and selective pan-RSK inhibitor. |
| BRD7389 | Allosteric | Reversible | 1 - 5 µM | An allosteric inhibitor with a different mechanism of action compared to ATP-competitive inhibitors. |
| NSYSU-115 | N-Terminal Kinase Domain (NTKD) | Reversible, ATP-Competitive | 45.5 nM | A novel inhibitor identified through virtual screening, showing potent and selective inhibition of RSK2. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to evaluate the inhibitory effect of compounds on RSK2.
In Vitro RSK2 Kinase Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified RSK2.
Materials:
-
Recombinant active RSK2 enzyme
-
Kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)
-
ATP solution
-
Peptide substrate for RSK2 (e.g., S6 peptide)
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Phosphocellulose paper or other method for capturing phosphorylated substrate
-
Scintillation counter or plate reader for detection
Procedure:
-
Prepare a reaction mixture containing the kinase assay buffer, recombinant RSK2, and the peptide substrate.
-
Add varying concentrations of the test compound or vehicle control to the reaction mixture.
-
Pre-incubate the mixture for a defined period (e.g., 10-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a solution of ATP (containing a tracer such as [γ-³²P]ATP if using a radiometric assay). The final ATP concentration should be close to the Km value for RSK2 if determining IC50 values for ATP-competitive inhibitors.
-
Incubate the reaction at 30°C for a specified time (e.g., 30 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid for radiometric assays).
-
Transfer a portion of the reaction mixture onto phosphocellulose paper to capture the phosphorylated substrate.
-
Wash the paper to remove unincorporated ATP.
-
Quantify the amount of phosphorylated substrate using a scintillation counter or a suitable plate reader for non-radioactive methods.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC50 value.
Western Blotting for RSK2 Phosphorylation
This method assesses the inhibitory effect of a compound on RSK2 activity within a cellular context by measuring the phosphorylation of RSK2 at key activation sites.
Materials:
-
Cell line of interest (e.g., a cancer cell line with active MAPK signaling)
-
Cell culture medium and supplements
-
Stimulant (e.g., Epidermal Growth Factor - EGF, Phorbol 12-myristate 13-acetate - PMA)
-
Test compound (e.g., this compound)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-RSK2 (e.g., Ser386), anti-total RSK2, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Serum-starve the cells for a few hours to reduce basal signaling.
-
Pre-treat the cells with various concentrations of the test compound or vehicle control for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with a suitable agonist (e.g., EGF or PMA) for a short period (e.g., 15-30 minutes) to activate the RSK2 pathway.
-
Wash the cells with cold PBS and lyse them using lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-RSK2 overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with antibodies against total RSK2 and a loading control to normalize the data.
-
Quantify the band intensities to determine the relative levels of phosphorylated RSK2.
Visualizing the Landscape of RSK2 Inhibition
Diagrams illustrating the relevant signaling pathway and experimental workflows provide a clear conceptual framework for understanding the role of RSK2 and the methods used to study its inhibition.
Caption: The Ras/MAPK signaling cascade leading to RSK2 activation and its downstream effects.
References
- 1. FMK | RSK inhibitor | Probechem Biochemicals [probechem.com]
- 2. apexbt.com [apexbt.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. axonmedchem.com [axonmedchem.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Identifying requirements for RSK2 specific inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Two widely used RSK inhibitors, BI-D1870 and SL0101, alter mTORC1 signaling in a RSK-independent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. BI-D1870 is a specific inhibitor of the p90 RSK (ribosomal S6 kinase) isoforms in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Fmk-mea Findings: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Fmk-mea's performance across different cell lines, supported by experimental data. This compound, a potent and specific inhibitor of p90 Ribosomal S6 Kinase (RSK), particularly RSK2, has demonstrated potential in reducing cancer cell invasiveness and metastasis.
This compound is a water-soluble derivative of the RSK inhibitor, Fmk.[1] Its primary mechanism of action is the inhibition of RSK2 kinase activity.[1][2] This guide summarizes the quantitative data on its effects, details the experimental protocols for key assays, and visualizes the relevant biological pathways and workflows to facilitate further research and drug development efforts.
Comparative Efficacy of this compound in Various Cancer Cell Lines
The inhibitory effect of this compound on RSK2 activity has been observed across a diverse range of highly invasive human cancer cell lines.[1] The following tables summarize the available quantitative data on the efficacy of this compound and its parent compound, Fmk.
Table 1: Effect of this compound on RSK2 Kinase Activity in Different Cancer Cell Lines
| Cell Line | Cancer Type | Effect on RSK2 Activity | Quantitative Data | Reference |
| 212LN | Head and Neck Squamous Cell Carcinoma | Inhibition | Data not quantified in the provided source | [1] |
| M4e | Melanoma | Inhibition | Data not quantified in the provided source | [1] |
| A549 | Lung Adenocarcinoma | Significant Attenuation | Phosphorylation of Ser-386 is a key indicator of RSK2 activity.[1] | [1] |
| SKBR3 | Breast Cancer | Inhibition | Data not quantified in the provided source | [1] |
Table 2: Effect of this compound on the Invasive Ability of A549 Cells
| Cell Line | Assay | Treatment | Result | Reference |
| A549 | In vitro cell invasion assay | This compound | Significant attenuation of invasive ability | [1] |
Table 3: IC50 Values for FMK in a Panel of Human Cancer Cell Lines
Note: This data is for the parent compound "FMK". This compound is a water-soluble derivative of Fmk. The original data source does not specify if this is the exact same molecule as the precursor to this compound, but it is a potent RSK2 inhibitor.
| Cell Line | Cancer Type | IC50 (µM) |
| CTV-1 | Acute Myeloid Leukemia | 3.01 |
| SNG-M | Endometrial Cancer | 6.50 |
| MOLM-13 | Acute Myeloid Leukemia | 9.07 |
| KARPAS-45 | Anaplastic Large Cell Lymphoma | 9.43 |
| RPMI-8402 | T-cell Acute Lymphoblastic Leukemia | 9.68 |
| OCI-AML3 | Acute Myeloid Leukemia | 14.46 |
| PF-382 | T-cell Acute Lymphoblastic Leukemia | 15.94 |
| CFPAC-1 | Pancreatic Adenocarcinoma | 16.73 |
| MDA-MB-231 | Breast Adenocarcinoma | 19.86 |
| NCI-H2087 | Lung Adenocarcinoma | 19.55 |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on standard laboratory procedures and can be adapted for specific experimental needs.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Treat the cells with various concentrations of this compound or vehicle control and incubate for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.[2]
-
Incubation: Incubate the plate for 4 hours in a humidified atmosphere.[2]
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[2]
-
Absorbance Measurement: Allow the plate to stand overnight in the incubator and then measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[2]
Transwell Invasion Assay
This assay assesses the invasive potential of cancer cells through a basement membrane matrix.
-
Chamber Preparation: Rehydrate Matrigel-coated Transwell inserts (8.0-µm pore size) with serum-free medium.
-
Cell Seeding: Resuspend cells in serum-free medium and seed them into the upper chamber of the Transwell insert.
-
Chemoattractant: Add medium containing a chemoattractant (e.g., 10% fetal bovine serum) to the lower chamber.
-
Compound Treatment: Add this compound or vehicle control to both the upper and lower chambers.
-
Incubation: Incubate the plate for a period that allows for cell invasion (e.g., 24-48 hours) at 37°C.
-
Cell Removal: After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fixation and Staining: Fix the invading cells on the lower surface of the membrane with a fixative (e.g., methanol) and stain with a staining solution (e.g., crystal violet).
-
Quantification: Count the number of stained, invaded cells in several microscopic fields and calculate the average.
Western Blotting for Phosphorylated RSK2
This technique is used to detect and quantify the levels of phosphorylated RSK2 (p-RSK2), an indicator of its activation.
-
Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated RSK2 (e.g., anti-p-RSK2 Ser-386) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Visualizing Pathways and Workflows
The following diagrams illustrate the RSK2 signaling pathway and a general experimental workflow for evaluating the effects of this compound.
Caption: RSK2 Signaling Pathway and Inhibition by this compound.
Caption: General Experimental Workflow for this compound Evaluation.
References
- 1. The Prometastatic Ribosomal S6 Kinase 2-cAMP Response Element-binding Protein (RSK2-CREB) Signaling Pathway Up-regulates the Actin-binding Protein Fascin-1 to Promote Tumor Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FSCN1 acts as a promising therapeutic target in the blockade of tumor cell motility: a review of its function, mechanism, and clinical significance [jcancer.org]
Assessing the Selectivity of Fmk-mea in Kinase Profiling: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the kinase inhibitor Fmk-mea with other commercially available alternatives, focusing on selectivity and supported by experimental data. This compound, a water-soluble derivative of the irreversible p90 Ribosomal S6 Kinase (RSK) inhibitor Fmk, offers a valuable tool for studying RSK signaling. However, a thorough understanding of its kinase selectivity profile is crucial for the accurate interpretation of experimental results. This guide aims to provide researchers with the necessary data and protocols to make informed decisions when selecting an RSK inhibitor for their studies.
Executive Summary
This compound and its parent compound, Fmk, are potent, irreversible inhibitors of the C-terminal kinase domain (CTKD) of RSK family members, particularly RSK1 and RSK2. This guide compares the selectivity of Fmk with two other widely used RSK inhibitors, BI-D1870 and SL0101, which target the N-terminal kinase domain (NTKD). While Fmk demonstrates high potency for RSK, available data suggests potential off-target activity against a limited number of other kinases. BI-D1870 also exhibits high potency for all RSK isoforms but has documented off-target effects. SL0101 is reported to be highly specific for the NTKD of RSK1 and RSK2, with available kinome scan data supporting its selectivity. The choice of inhibitor should, therefore, be guided by the specific requirements of the experiment, considering the potential impact of off-target effects.
Data Presentation: Kinase Inhibitor Selectivity Profiles
The following tables summarize the available quantitative data on the kinase selectivity of Fmk, BI-D1870, and SL0101. It is important to note that comprehensive, publicly available kinome scan data for this compound and Fmk is limited. The data for Fmk is primarily derived from targeted studies.
Table 1: Inhibition of RSK Isoforms
| Inhibitor | Target Domain | RSK1 IC50 (nM) | RSK2 IC50 (nM) | RSK3 IC50 (nM) | RSK4 IC50 (nM) | Reference(s) |
| Fmk | CTKD | - | 15 | - | - | [1] |
| BI-D1870 | NTKD | 31 | 24 | 18 | 15 | [2] |
| SL0101 | NTKD | Inhibits | Inhibits | No significant inhibition | No significant inhibition | [3] |
IC50 values represent the concentration of inhibitor required to reduce the activity of the kinase by 50%. A lower value indicates higher potency. CTKD: C-terminal kinase domain; NTKD: N-terminal kinase domain. Dashes indicate data not available.
Table 2: Off-Target Kinase Inhibition Profile
| Inhibitor | Concentration | Kinase Target | Remaining Activity (%) | Reference(s) |
| Fmk | ~4 µM (IC50) | Fyn | ~50% | [1] |
| Qualitative | Src, Lck, Yes, Eph-A2, S6K1 | Inhibition observed | [4] | |
| BI-D1870 | 100 nM (IC50) | PLK1 | ~50% | [5] |
| >10-fold > RSK IC50 | Aurora B, DYRK1a, CDK2-A, Lck, CK1, GSK3β | Inhibition observed | [5] | |
| SL0101 | 10 µM | Aurora B | 45 | [3] |
| 10 µM | PIM3 | 49 | [3] | |
| 10 µM | PIM1 | 71 | [3] | |
| 10 µM | HIPK2 | 72 | [3] | |
| 10 µM | Aurora C | 76 | [3] | |
| 10 µM | DYRK1A | 79 | [3] | |
| 10 µM | BRSK2 | 80 | [3] | |
| 10 µM | PKC zeta | 81 | [3] | |
| 10 µM | CHK1 | 82 | [3] | |
| 10 µM | PRAK | 82 | [3] | |
| 10 µM | MNK1 | 82 | [3] | |
| 10 µM | DYRK3 | 84 | [3] | |
| 10 µM | PAK5 | 85 | [3] | |
| 10 µM | EF2K | 85 | [3] | |
| 10 µM | GSK3 beta | 87 | [3] | |
| 10 µM | CK1 delta | 87 | [3] | |
| 10 µM | AMPK | 88 | [3] | |
| 10 µM | p38 delta MAPK | 88 | [3] | |
| 10 µM | Lck | 88 | [3] | |
| 10 µM | PKB alpha | 88 | [3] | |
| 10 µM | PKD1 | 88 | [3] | |
| 10 µM | MKK1 | 88 | [3] | |
| 10 µM | DYRK2 | 89 | [3] | |
| 10 µM | ERK8 | 89 | [3] | |
| 10 µM | PKC alpha | 90 | [3] | |
| 10 µM | PKA | 92 | [3] | |
| 10 µM | p38 alpha MAPK | 94 | [3] | |
| 10 µM | JNK2 | 94 | [3] | |
| 10 µM | JNK1 | 94 | [3] | |
| 10 µM | MAPKAP-K2 | 95 | [3] | |
| 10 µM | PAK4 | 95 | [3] | |
| 10 µM | SRPK1 | 95 | [3] | |
| 10 µM | PIM2 | 95 | [3] | |
| 10 µM | PHK | 96 | [3] | |
| 10 µM | MNK2 | 96 | [3] | |
| 10 µM | JNK3 | 97 | [3] | |
| 10 µM | CHK2 | 98 | [3] | |
| 10 µM | ERK2 | 98 | [3] | |
| 10 µM | ERK1 | 98 | [3] | |
| 10 µM | PKB beta | 98 | [3] | |
| 10 µM | p38 beta MAPK | 98 | [3] | |
| 10 µM | MST2 | 98 | [3] | |
| 10 µM | IKK beta | 99 | [3] | |
| 10 µM | NEK2a | 101 | [3] | |
| 10 µM | MSK1 | 101 | [3] | |
| 10 µM | CK2 | 101 | [3] | |
| 10 µM | MELK | 102 | [3] | |
| 10 µM | PDK1 | 102 | [3] | |
| 10 µM | S6K1 | 103 | [3] | |
| 10 µM | p38 gamma MAPK | 103 | [3] | |
| 10 µM | NEK7 | 104 | [3] | |
| 10 µM | Src | 104 | [3] | |
| 10 µM | CSK | 105 | [3] | |
| 10 µM | CAMK1 | 105 | [3] | |
| 10 µM | PRK2 | 106 | [3] | |
| 10 µM | CDK2-Cyclin A | 106 | [3] | |
| 10 µM | CAMKK beta | 107 | [3] | |
| 10 µM | NEK6 | 108 | [3] | |
| 10 µM | ROCK 2 | 109 | [3] | |
| 10 µM | HIPK3 | 109 | [3] | |
| 10 µM | SmMLCK | 109 | [3] | |
| 10 µM | SGK1 | 109 | [3] | |
| 10 µM | MAPKAP-K3 | 111 | [3] | |
| 10 µM | PLK1 | 111 | [3] | |
| 10 µM | MARK3 | 112 | [3] | |
| 10 µM | CAMKK alpha | 116 | [3] | |
| 10 µM | PAK6 | 126 | [3] |
This table presents a selection of off-target kinases for which data is available. For SL0101, the data represents the percentage of remaining kinase activity in the presence of 10 µM of the inhibitor. A lower percentage indicates stronger inhibition.
Experimental Protocols
Accurate assessment of kinase inhibitor selectivity relies on robust and well-defined experimental protocols. Below are detailed methodologies for two common in vitro kinase profiling assays.
ADP-Glo™ Kinase Assay (Luminescence-based)
This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.[6][7][8]
Materials:
-
Kinase of interest
-
Kinase-specific substrate
-
This compound or other inhibitors
-
ADP-Glo™ Kinase Assay Kit (Promega), which includes:
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
Ultra Pure ATP
-
ADP Standard
-
-
Kinase Reaction Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
White, opaque 96- or 384-well plates
-
Luminometer
Procedure:
-
Kinase Reaction Setup:
-
Prepare serial dilutions of the inhibitor (e.g., this compound) in the kinase reaction buffer.
-
In a white multiwell plate, add the kinase, substrate, and inhibitor to the appropriate wells.
-
Initiate the kinase reaction by adding ATP to a final concentration appropriate for the kinase being tested (often at or near the Km for ATP).
-
The final reaction volume is typically 5-25 µL.
-
Include control reactions: "no inhibitor" (vehicle control) and "no kinase" (background control).
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time (e.g., 60 minutes).
-
-
ADP Detection:
-
Add a volume of ADP-Glo™ Reagent equal to the kinase reaction volume to all wells to stop the kinase reaction and deplete the remaining ATP.
-
Incubate the plate at room temperature for 40 minutes.
-
Add a volume of Kinase Detection Reagent equal to twice the initial kinase reaction volume to all wells. This reagent converts ADP to ATP and provides the necessary components for the luciferase reaction.
-
Incubate the plate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
Subtract the background luminescence ("no kinase" control) from all other readings.
-
Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the "no inhibitor" control.
-
Plot the percentage of inhibition versus the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Radiometric Filter Binding Assay (Gold Standard)
This method directly measures the incorporation of a radiolabeled phosphate from [γ-³²P]ATP or [γ-³³P]ATP onto a kinase substrate.[9][10][11]
Materials:
-
Kinase of interest
-
Kinase-specific peptide or protein substrate
-
This compound or other inhibitors
-
[γ-³²P]ATP or [γ-³³P]ATP
-
Non-radiolabeled ("cold") ATP
-
Kinase Reaction Buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
Phosphocellulose filter plates or paper
-
Wash Buffer (e.g., 75 mM phosphoric acid)
-
Scintillation fluid
-
Scintillation counter or phosphorimager
Procedure:
-
Kinase Reaction Setup:
-
Prepare serial dilutions of the inhibitor in the kinase reaction buffer.
-
In microcentrifuge tubes or a multiwell plate, combine the kinase, substrate, and inhibitor.
-
Prepare a reaction mix containing the kinase reaction buffer, cold ATP, and [γ-³²P]ATP or [γ-³³P]ATP.
-
Initiate the kinase reaction by adding the ATP-containing reaction mix to each tube/well.
-
Include control reactions: "no inhibitor" (vehicle control) and "no kinase" (background control).
-
Incubate the reactions at the optimal temperature for the kinase for a specific time.
-
-
Stopping the Reaction and Substrate Capture:
-
Terminate the reactions by adding a stop solution (e.g., phosphoric acid).
-
Spot an aliquot of each reaction mixture onto a phosphocellulose filter membrane. The phosphorylated substrate will bind to the filter, while the unincorporated radiolabeled ATP will not.
-
-
Washing:
-
Wash the filter membranes extensively with the wash buffer to remove any unbound [γ-³²P]ATP or [γ-³³P]ATP.
-
-
Data Acquisition and Analysis:
-
Allow the filters to dry completely.
-
Quantify the radioactivity on each filter spot using a scintillation counter (after adding scintillation fluid) or a phosphorimager.
-
Subtract the background radioactivity ("no kinase" control) from all other readings.
-
Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the "no inhibitor" control.
-
Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration and fitting to a dose-response curve.
-
Mandatory Visualization
Signaling Pathway and Inhibition
The following diagram illustrates the canonical RSK signaling pathway and the distinct points of inhibition for this compound/Fmk, BI-D1870, and SL0101.
Caption: RSK signaling pathway and inhibitor targets.
Experimental Workflow for Kinase Profiling
The following diagram outlines a typical workflow for assessing the selectivity of a kinase inhibitor.
Caption: Workflow for kinase inhibitor profiling.
References
- 1. BI-D1870 is a specific inhibitor of the p90 RSK (ribosomal S6 kinase) isoforms in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Inhibitor | SL0101-1 | International Centre for Kinase Profiling [kinase-screen.mrc.ac.uk]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. ADP-Glo™ Kinase Assay Protocol [promega.sg]
- 7. promega.com [promega.com]
- 8. worldwide.promega.com [worldwide.promega.com]
- 9. reactionbiology.com [reactionbiology.com]
- 10. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. reactionbiology.com [reactionbiology.com]
Safety Operating Guide
Safe Disposal of Fluoromethyl Ketone (Fmk) Peptide Inhibitors: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the proper disposal of fluoromethyl ketone (Fmk) peptide inhibitors. Given that "Fmk-mea" is not a standard nomenclature, this guide provides general procedures applicable to peptidyl Fmk compounds, a common class of cysteine protease and caspase inhibitors. It is imperative to consult the specific Safety Data Sheet (SDS) for the exact Fmk-containing compound you are using for detailed and specific guidance.
I. Core Safety and Handling Information
Peptidyl Fmk inhibitors are reactive compounds and require careful handling to ensure laboratory safety and proper disposal. The following table summarizes key information derived from representative safety data sheets for similar compounds.
| Parameter | Guideline | Citation(s) |
| Personal Protective Equipment (PPE) | Wear approved safety goggles, protective gloves (plastic or rubber), and suitable protective clothing to prevent skin and eye contact. | |
| Handling Precautions | Work under a fume hood. Avoid breathing vapors or aerosols. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. Change contaminated clothing promptly. | |
| Storage | Store in a cool, dry, and well-ventilated place. Keep containers tightly closed and upright to prevent leakage. Recommended storage temperature is typically between 2-8°C (36-46°F). | |
| Spill Management | In case of a spill, evacuate the area. Cover drains to prevent entry into the sewer system. Absorb the spill with an inert, liquid-absorbent material (e.g., Chemizorb®). Collect the absorbed material in a suitable, closed container for disposal. Clean the affected area thoroughly. | |
| First Aid: Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses if present and easy to do. Seek immediate medical attention. | |
| First Aid: Skin Contact | Take off immediately all contaminated clothing. Rinse skin with water/shower. If skin irritation occurs, get medical advice/attention. | |
| First Aid: Ingestion | Make the victim drink water (two glasses at most). Consult a physician. | |
| First Aid: Inhalation | Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician. |
II. Step-by-Step Disposal Protocol
The proper disposal of Fmk-containing waste is crucial to prevent environmental contamination and ensure compliance with regulations. The following protocol outlines the general steps for disposing of these materials.
1. Waste Identification and Segregation:
- Identify all waste streams containing Fmk inhibitors, including pure compounds, solutions, contaminated labware (e.g., pipette tips, tubes), and personal protective equipment (PPE).
- Segregate Fmk-containing waste from other laboratory waste streams. Do not mix with other types of waste.
2. Containerization and Labeling:
- Use chemically compatible, leak-proof containers for collecting Fmk waste.[1]
- Keep waste containers tightly closed except when adding waste.[1]
- Clearly label the waste container with "Hazardous Waste," the full chemical name of the Fmk inhibitor, and its approximate concentration.[2]
3. On-site Neutralization (if applicable and permissible):
- Some institutions may have established protocols for the neutralization of specific chemical waste. However, for Fmk inhibitors, this is not a generally recommended procedure without specific institutional guidance due to their reactivity.
- Consult your institution's Environmental Health and Safety (EHS) office for approved neutralization procedures. Do not attempt to neutralize Fmk compounds without a validated protocol.
4. Disposal of Liquid Waste:
- Do not dispose of Fmk inhibitor solutions down the drain. This is to prevent harm to aquatic life and to comply with environmental regulations.
- Collect all liquid waste containing Fmk inhibitors in a designated, labeled hazardous waste container.
5. Disposal of Solid Waste and Contaminated Materials:
- Place all contaminated solid waste, such as gloves, absorbent pads, and plasticware, into a designated hazardous waste container.
- Empty containers of Fmk inhibitors should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[2][3]
6. Final Disposal:
- Dispose of all Fmk-containing hazardous waste through your institution's approved hazardous waste management program. This typically involves arranging for pickup by the EHS office or a licensed hazardous waste disposal contractor.
- Waste material must be disposed of in accordance with national and local regulations.
III. Visualized Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of Fmk peptide inhibitors.
Caption: Workflow for the safe disposal of Fmk peptide inhibitors.
Disclaimer: The information provided in this guide is intended for general guidance and is based on publicly available safety data for similar compounds. Always prioritize the specific instructions provided in the Safety Data Sheet (SDS) for the particular Fmk inhibitor you are using and adhere to your institution's waste disposal policies and local regulations.
References
Personal protective equipment for handling Fmk-mea
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for handling Fmk-mea, a potent and selective p90 Ribosomal S6 Kinase (RSK) inhibitor used in research.[1][2][3][4] Adherence to these procedural steps is critical for laboratory safety and operational integrity.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is necessary to minimize exposure and ensure safety. The following personal protective equipment should be worn at all times in the laboratory.
Recommended Personal Protective Equipment:
| Equipment Type | Specification | Purpose |
| Eye Protection | Safety glasses with side-shields or goggles. | Protects eyes from splashes or dust. |
| Hand Protection | Compatible chemical-resistant gloves (e.g., nitrile rubber). | Prevents skin contact. Gloves should be inspected prior to use and changed frequently. |
| Skin and Body Protection | Laboratory coat, long-sleeved shirt, and long pants. | Minimizes the risk of skin exposure. |
| Respiratory Protection | Use in a well-ventilated area. A NIOSH-approved respirator may be required if ventilation is inadequate or for handling large quantities. | Prevents inhalation of dust or aerosols. |
Operational Plan: Handling and Storage
Proper handling and storage procedures are crucial to maintain the integrity of this compound and the safety of laboratory personnel.
Handling:
-
Work in a designated chemical fume hood to minimize inhalation exposure.
-
Avoid contact with skin, eyes, and clothing.
-
Do not eat, drink, or smoke in areas where this compound is handled.
-
Wash hands thoroughly after handling.
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.[5]
-
Keep away from incompatible materials such as strong oxidizing agents.[5]
-
For long-term storage, consult the supplier's specific recommendations, which may include refrigeration or freezing.[1][6]
First Aid Measures
In the event of exposure to this compound, immediate action is critical.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention. |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Disposal Plan
All waste materials contaminated with this compound must be handled and disposed of in accordance with local, state, and federal regulations for hazardous chemical waste.
Waste Disposal Steps:
-
Segregation: Collect all this compound waste, including empty containers, contaminated PPE, and other materials, in a designated and properly labeled hazardous waste container.
-
Containerization: Ensure the waste container is compatible with the chemical and is kept closed when not in use.
-
Labeling: Clearly label the waste container with "Hazardous Waste" and the specific contents (this compound).
-
Disposal: Arrange for pickup and disposal by a licensed hazardous waste disposal company. Do not dispose of this compound down the drain or in the regular trash.[5][7][8]
Experimental Workflow for Safe Handling
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting, from preparation to disposal.
Caption: Workflow for Safe Handling of this compound.
This guide is intended to provide essential safety information. Always refer to the specific Safety Data Sheet (SDS) provided by the manufacturer for the most detailed and up-to-date information before handling any chemical.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | inhibitor/agonist | CAS 1414811-15-6 | Buy this compound from Supplier InvivoChem [invivochem.com]
- 3. apexbt.com [apexbt.com]
- 4. caymanchem.com [caymanchem.com]
- 5. fishersci.com [fishersci.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. FMK, an Inhibitor of p90RSK, Inhibits High Glucose-Induced TXNIP Expression via Regulation of ChREBP in Pancreatic β Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. home.rolfeschemicals.com [home.rolfeschemicals.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
